Product packaging for Fosfocreatinine(Cat. No.:CAS No. 5786-71-0)

Fosfocreatinine

Cat. No.: B601832
CAS No.: 5786-71-0
M. Wt: 193.10 g/mol
InChI Key: HIPLEPXPNLWKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fosfocreatinine, more commonly known in research as Phosphocreatine (PCr) or Creatine Phosphate, is a critical phosphorylated guanidino compound that acts as a rapidly mobilizable reserve of high-energy phosphates in vertebrate tissues . It serves as an essential temporal and spatial energy buffer, particularly in cells with high and fluctuating energy demands such as skeletal muscle, cardiac myocytes, and the brain . The primary research value of Phosphocreatine lies in its central role in cellular bioenergetics, where it functions as a key component of the phosphocreatine-creatine kinase shuttle system to rapidly regenerate Adenosine Triphosphate (ATP) from Adenosine Diphosphate (ADP) . This mechanism is crucial for maintaining ATP levels during periods of intense metabolic activity or stress, making it a vital compound for studies on muscle physiology, cardiac function, and neuronal metabolism. In experimental applications, Phosphocreatine is extensively used to investigate cellular energy homeostasis, the pathophysiology of energy-impaired conditions, and potential therapeutic interventions . Its applications extend to research on cardiac diseases, including ischemic myocardial injury, heart failure, and arrhythmias, where it has demonstrated protective effects by helping to maintain myocardial energy levels and stabilize membrane structures . Beyond cardiology, recent research explores its potential in models of cerebral ischemia-reperfusion injury, diabetic complications (such as liver and kidney injury), and neurodegenerative diseases, where its anti-apoptotic and anti-oxidative stress properties are of significant interest . The mechanisms underpinning these protective effects are an active area of study and are believed to involve signaling pathways such as PI3K/Akt, NF-κB, and Nrf2/HO-1 . This product is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N3O4P B601832 Fosfocreatinine CAS No. 5786-71-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5786-71-0

Molecular Formula

C4H8N3O4P

Molecular Weight

193.10 g/mol

IUPAC Name

[(1-methyl-4-oxoimidazolidin-2-ylidene)amino]phosphonic acid

InChI

InChI=1S/C4H8N3O4P/c1-7-2-3(8)5-4(7)6-12(9,10)11/h2H2,1H3,(H3,5,6,8,9,10,11)

InChI Key

HIPLEPXPNLWKCQ-UHFFFAOYSA-N

SMILES

CN1CC(=O)NC1=NP(=O)(O)O

Isomeric SMILES

CN\1CC(=O)N/C1=N\P(=O)(O)O

Canonical SMILES

CN1CC(=O)NC1=NP(=O)(O)O

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

19604-05-8 (di-hydrochloride salt)

Synonyms

Phosphatecreatinine

Origin of Product

United States

Biochemical Pathways and Metabolic Interconnections of Phosphocreatine

Biosynthesis of Creatine (B1669601) and Phosphocreatine (B42189)

The synthesis of creatine is a two-step process that primarily involves the liver and kidneys, utilizing three amino acids: arginine, glycine, and methionine. nih.govmedlineplus.gov This essential molecule plays a critical role in energy metabolism in tissues with high and fluctuating energy demands, such as muscle and brain. wikipedia.orgnih.gov

Arginine-Glycine Amidinotransferase (AGAT) Activity and Guanidinoacetate Formation

The initial and rate-limiting step in creatine biosynthesis is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). wikipedia.orgnih.gov This reaction involves the transfer of an amidino group from L-arginine to glycine. wikipedia.org The products of this transamidination are L-ornithine and guanidinoacetate (also known as glycocyamine). wikipedia.orgontosight.ai

AGAT is predominantly located in the kidneys, with lower expression in other tissues like the liver, pancreas, and lungs. frontiersin.orgphysiology.org The enzyme is found within the cytoplasm and the intermembrane space of mitochondria in the cells of these tissues. wikipedia.org The formation of guanidinoacetate is a committed step in the creatine synthesis pathway. wikipedia.org Deficiencies in AGAT can lead to cerebral creatine deficiency syndromes, characterized by intellectual disability and muscle weakness, highlighting the enzyme's crucial role. nih.govontosight.ai Studies in both rats and humans have demonstrated that the kidney produces and releases guanidinoacetate into the bloodstream. physiology.org

The biochemical reaction is as follows: L-Arginine + Glycine → L-Ornithine + Guanidinoacetate ontosight.ai

Guanidinoacetate N-Methyltransferase (GAMT) and Creatine Production

The second and final step in creatine synthesis is the methylation of guanidinoacetate to form creatine. nih.govontosight.ai This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT), which is found in high concentrations in the liver. nih.govnih.gov GAMT utilizes S-adenosylmethionine (SAM) as the methyl group donor. ontosight.aishawnyoung.com

The process involves the transfer of a methyl group from SAM to guanidinoacetate, yielding creatine and S-adenosylhomocysteine. physiology.orgshawnyoung.com The newly synthesized creatine is then released from the liver into the bloodstream and transported to tissues with high energy demands, such as skeletal muscle and the brain. nih.govwikipedia.org Mutations in the GAMT gene can lead to GAMT deficiency, an inherited disorder that results in a shortage of creatine and severe neurological problems. medlineplus.govmedlineplus.gov

The reaction is as follows: Guanidinoacetate + S-adenosylmethionine → Creatine + S-adenosylhomocysteine

Phosphorylation of Creatine by Creatine Kinase

Once inside the target cells, creatine is reversibly phosphorylated to phosphocreatine by the enzyme creatine kinase (CK), also known as creatine phosphokinase (CPK). qehbpathology.ukescholarship.orggpnotebook.com This reaction utilizes adenosine (B11128) triphosphate (ATP) and is crucial for creating a rapidly mobilizable reserve of high-energy phosphates. wikipedia.orgescholarship.org

Creatine kinase facilitates the transfer of a phosphate (B84403) group from ATP to creatine, forming phosphocreatine and adenosine diphosphate (B83284) (ADP). nih.govamegroups.org This allows the cell to store energy during periods of rest and rapidly regenerate ATP from ADP during periods of high energy demand, such as intense muscle contraction. wikipedia.orgamegroups.org This system acts as a temporal and spatial energy buffer, maintaining a high ATP/ADP ratio at sites of energy consumption. amegroups.org There are different isoenzymes of CK, with CK-MM being predominant in skeletal muscle and CK-MB in cardiac muscle. qehbpathology.ukgpnotebook.com

The reversible reaction is as follows: Creatine + ATP ↔ Phosphocreatine + ADP amegroups.org

Degradation Pathway of Phosphocreatine

Spontaneous Non-Enzymatic Conversion to Creatinine (B1669602)

Both phosphocreatine and creatine undergo a spontaneous, non-enzymatic conversion to creatinine. nih.govshawnyoung.comresearchgate.net This process is an irreversible intramolecular cyclization. ontosight.ai The rate of this conversion is relatively constant, with about 1-2% of the total creatine pool being converted to creatinine daily. mdpi.comcreative-diagnostics.com

This spontaneous degradation is influenced by factors such as pH and temperature. mdpi.com The formation of creatinine from phosphocreatine is a key pathway for the elimination of the creatine pool from the body. escholarship.org The resulting creatinine diffuses out of the cells and is excreted by the kidneys. nih.govshawnyoung.com

Research on Creatinine Formation Dynamics

Research indicates that the conversion of phosphocreatine to creatinine is a spontaneous process that does not require an enzymatic catalyst. ontosight.ai Studies have shown that the rate of creatinine formation can be influenced by factors such as muscle mass, as individuals with more muscle have a larger creatine pool and thus a higher rate of creatinine production. ontosight.aicreative-diagnostics.com

One study suggested that phosphocreatinine, a proposed intermediate in the non-enzymatic conversion of phosphocreatine to creatinine, can account for a creatinine formation rate equal to 0.5% of the phosphocreatine content per day in vitro. researchgate.net Research using HPLC analysis on C. elegans demonstrated that creatine spontaneously degrades to creatinine in an aqueous medium, and the presence of the organism did not accelerate this rate, suggesting no metabolic conversion beyond this spontaneous decay in this species. acs.org Further research using population pharmacokinetic models helps to refine the understanding of creatinine generation rates in healthy individuals. nih.gov

Phosphocreatine Shuttle Hypothesis and Compartmentation

The phosphocreatine shuttle hypothesis posits that the creatine kinase (CK)/phosphocreatine (PCr) system functions as an intricate energy transport circuit. This system is not merely a passive energy reservoir but an active transport mechanism that maintains cellular ATP homeostasis. The shuttle facilitates the transfer of high-energy phosphate groups from mitochondria, the primary sites of ATP synthesis, to various intracellular locations where ATP is consumed, such as myofibrils and cellular pumps. This process is vital for sustaining cellular function, particularly in cells with high energy turnover like cardiomyocytes and neurons. The compartmentation of reactants, including adenine (B156593) nucleotides and creatine metabolites, within the cell is a key feature of this hypothesis.

Theoretical Framework of High-Energy Phosphate Transport

The theoretical framework of the phosphocreatine shuttle is built on the principle of vectorial ligand conduction and metabolic channeling. Instead of ATP and ADP diffusing freely through the cytoplasm, the phosphocreatine/creatine system acts as a more efficient carrier of high-energy phosphate. In the mitochondria, mitochondrial creatine kinase (MtCK) catalyzes the synthesis of phosphocreatine from ATP generated through oxidative phosphorylation. Phosphocreatine, being a smaller and more mobile molecule than ATP, diffuses through the cytoplasm to sites of ATP utilization. At these sites, cytosolic creatine kinase isoenzymes catalyze the reverse reaction, regenerating ATP from phosphocreatine and ADP. This cycle ensures a high ATP/ADP ratio at the sites of ATPases, which is crucial for their optimal function. The shuttle model proposes that this system buffers temporal and spatial ATP fluctuations, preventing the accumulation of ADP which can inhibit cellular processes.

Key ComponentRole in High-Energy Phosphate Transport
Mitochondrial Creatine Kinase (MtCK) Catalyzes the synthesis of phosphocreatine from mitochondrially produced ATP.
Phosphocreatine (PCr) Acts as the primary transport form of high-energy phosphate, diffusing from mitochondria to sites of ATP use.
Cytosolic Creatine Kinase (CK) Catalyzes the regeneration of ATP from phosphocreatine at locations of high energy demand.
Creatine (Cr) Diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle cycle.
Adenine Nucleotide Translocator (ANT) Facilitates the exchange of ATP and ADP across the inner mitochondrial membrane, linking oxidative phosphorylation to the phosphocreatine shuttle.

Subcellular Localization of Creatine Kinase Isoenzymes

The functionality of the phosphocreatine shuttle is critically dependent on the specific subcellular localization of different creatine kinase isoenzymes. These isoenzymes are strategically positioned at sites of high energy flux to ensure efficient energy transfer. There are two main types of creatine kinase isoenzymes: cytosolic and mitochondrial. The cytosolic forms include the muscle-type (MM-CK) and the brain-type (BB-CK). MM-CK is predominantly found in the M-band of myofibrils, where it is coupled to the myosin ATPase to regenerate ATP for muscle contraction. BB-CK is typically found in the brain and other non-muscle tissues. The mitochondrial creatine kinase (MtCK) is located in the mitochondrial intermembrane space, where it has direct access to newly synthesized ATP from the adenine nucleotide translocator. This specific positioning allows for the direct channeling of ATP to MtCK for phosphocreatine synthesis.

Creatine Kinase IsoenzymeSubcellular LocationPrimary Function
Mitochondrial CK (MtCK) Mitochondrial intermembrane spacePhosphocreatine synthesis from mitochondrial ATP.
Muscle-type Cytosolic CK (MM-CK) Myofibrillar M-band, sarcoplasmic reticulumLocal ATP regeneration for muscle contraction and ion pumping.
Brain-type Cytosolic CK (BB-CK) Cytosol of brain cells, photoreceptors, and other non-muscle tissuesLocal ATP regeneration for various cellular processes, including ion transport and neurotransmission.
Ubiquitous Mitochondrial CK (uMtCK) Mitochondrial intermembrane space in various tissuesPhosphocreatine synthesis from mitochondrial ATP in non-muscle tissues.

Functional Coupling at Sites of ATP Production and Utilization

The efficiency of the phosphocreatine shuttle relies on the tight functional coupling of creatine kinase isoenzymes with processes of ATP production and consumption. At the mitochondrial level, MtCK is functionally coupled to the adenine nucleotide translocator and ATP synthase, forming a microcompartment for efficient phosphocreatine synthesis. This coupling ensures that the high-energy phosphate from newly synthesized ATP is directly transferred to creatine, minimizing its diffusion into the cytoplasm.

At sites of ATP utilization, cytosolic creatine kinase isoenzymes are coupled to ATP-dependent enzymes. For example, in muscle cells, MM-CK is coupled to the myosin ATPase in the myofibrils and the Ca2+-ATPase in the sarcoplasmic reticulum. This coupling allows for the immediate regeneration of ATP at the site of its hydrolysis, maintaining a high local ATP/ADP ratio and ensuring sustained muscle contraction and relaxation. In brain cells, BB-CK is coupled to ion pumps like the Na+/K+-ATPase, which are essential for maintaining ion gradients required for neuronal activity. This intricate network of functional coupling underscores the role of the phosphocreatine shuttle as a highly organized and efficient energy distribution system.

Cellular ProcessCoupled Creatine Kinase IsoenzymeFunctional Outcome
Mitochondrial ATP Production Mitochondrial Creatine Kinase (MtCK)Efficient synthesis of phosphocreatine from newly formed ATP.
Muscle Contraction Muscle-type Cytosolic Creatine Kinase (MM-CK)Local regeneration of ATP for myosin ATPase activity.
Ion Pumping (Sarcoplasmic Reticulum) Muscle-type Cytosolic Creatine Kinase (MM-CK)Local regeneration of ATP for Ca2+-ATPase function.
Neuronal Ion Homeostasis Brain-type Cytosolic Creatine Kinase (BB-CK)Local regeneration of ATP for Na+/K+-ATPase and other ion pumps.

Enzymology of Creatine Kinase Ck in Phosphocreatine Metabolism

General Characteristics and Catalytic Mechanism

The fundamental role of creatine (B1669601) kinase is to catalyze the reversible transfer of a phosphoryl group (PO3²⁻) from adenosine (B11128) triphosphate (ATP) to creatine (Cr), yielding phosphocreatine (B42189) (PCr) and adenosine diphosphate (B83284) (ADP). physio-pedia.comnih.govjmb.or.kr This reaction allows for the rapid regeneration of ATP from ADP at sites of high energy utilization, using the reservoir of high-energy phosphate (B84403) stored in PCr. researchgate.netresearchgate.netnih.gov

The reaction is as follows: Creatine + MgATP ↔ Phosphocreatine + MgADP + H⁺

This equilibrium is crucial for cellular bioenergetics. researchgate.net In mitochondria, CK utilizes newly synthesized ATP to produce PCr, which then diffuses to cytosolic locations of energy use. mdpi.comwikipedia.org At these sites, cytosolic CK isoforms catalyze the reverse reaction to regenerate ATP locally for processes like muscle contraction or ion transport. mdpi.comwikipedia.org The kinetic mechanism can vary depending on the pH; at pH 7.0, the forward reaction (PCr synthesis) is ordered, with ATP binding before creatine, while the reverse reaction (ATP synthesis) is random. publicationslist.org At pH 8.0 and higher, the mechanism tends to be a rapid equilibrium random mechanism in both directions. publicationslist.org

Substrate/ProductRole in the Reaction
Creatine (Cr) Accepts a phosphoryl group from ATP.
Adenosine Triphosphate (ATP) Donates a high-energy phosphoryl group.
Phosphocreatine (PCr) Serves as a reservoir of high-energy phosphate. researchgate.net
Adenosine Diphosphate (ADP) Accepts a phosphoryl group from PCr to regenerate ATP.

Magnesium ions (Mg²⁺) are an essential cofactor for the catalytic activity of creatine kinase. virginia.edu Mg²⁺ does not bind directly to the enzyme in the absence of a nucleotide. Instead, it forms a complex with the nucleotide substrate, primarily ATP or ADP. virginia.eduacs.org The actual substrate for the kinase is MgATP. publicationslist.org

The functions of the Mg²⁺ ion in catalysis are multifaceted:

Substrate Alignment: The Mg²⁺-nucleotide complex helps to properly orient the phosphate groups of ATP for the nucleophilic attack by the guanidino group of creatine. virginia.edu

Charge Stabilization: The cation helps to stabilize the negative charges on the phosphate groups of the nucleotide, neutralizing charge repulsion and facilitating the transfer of the terminal (gamma) phosphoryl group. virginia.edunih.gov

Transition State Stabilization: In the transition state analog complex (TSAC), which mimics the state of the phosphoryl transfer, the Mg²⁺ ion coordinates with oxygens from the ADP phosphates and a nitrate (B79036) molecule (which mimics the transferred phosphoryl group), stabilizing this transient structure. virginia.edu

Studies using magnesium isotopes have been conducted to probe its precise role, with some suggesting an ion-radical mechanism for enzymatic phosphorylation, although this remains a subject of scientific debate. nih.govnih.govresearchgate.net

Reversible Phosphotransfer Reaction

Structural Biology and Molecular Dynamics of Creatine Kinase

Creatine kinase is a compact, globular enzyme. nih.gov Each CK subunit, or monomer, has a molecular weight of approximately 42 kDa and is composed of two main structural domains: a smaller N-terminal domain (residues 1-100) and a larger C-terminal α/β-domain (residues 124-381), connected by a flexible linker region. virginia.edupublicationslist.org

A key feature of CK's function is the significant conformational change it undergoes upon substrate binding, a classic example of an "induced fit" mechanism. researchgate.netpublicationslist.org The binding of substrates, particularly the synergistic binding of both a nucleotide and creatine, triggers a large-scale structural rearrangement. redalyc.orgacs.org Flexible loops, notably those comprising residues 60-70 and 323-332, move to close over the active site. redalyc.org This closure shields the reactive substrates from the aqueous solvent and brings catalytic residues into the correct orientation for the phosphotransfer reaction. publicationslist.orgbiorxiv.org This conformational change is critical for catalysis and can be observed through various biophysical techniques. nih.govnih.govcdnsciencepub.com

The active site of creatine kinase is located in the cleft between the N-terminal and C-terminal domains. publicationslist.org The architecture is highly conserved across different CK isoenzymes and is precisely organized to bind both the guanidino substrate (creatine/phosphocreatine) and the nucleotide substrate (MgATP/MgADP). publicationslist.org

Several key amino acid residues are critical for substrate binding and catalysis:

A highly conserved, negatively charged cluster (Glu226, Glu227, Asp228 in human sarcomeric mitochondrial CK) is crucial for enzymatic activity, likely involved in substrate binding and catalysis. publicationslist.org

Cysteine 283 (Cys283) interacts with creatine, helping to anchor and position it for the nucleophilic attack on the MgATP complex. virginia.edu

Glutamate (B1630785) 232 (Glu232) forms a bidentate interaction with the guanidino group of creatine, orienting it correctly for the reaction. virginia.edu

Several conserved histidine residues (His61, His92, His186) are located near the active site. nih.govresearchgate.net His92 and His186 appear to be involved in binding creatine and ATP. nih.govresearchgate.net His61, situated on a flexible loop, is considered critical for the catalytic reaction itself, moving toward the active site as part of the conformational change. biorxiv.orgnih.govresearchgate.net

Key Residue (Human sMtCK)Proposed Function in Active Site
Glu226, Glu227, Asp228 Critical for substrate binding and catalysis; Glu227 may act as a catalytic base. publicationslist.org
Cys283 Anchors and positions creatine for nucleophilic attack. virginia.edu
Glu232 Orients the guanidino group of creatine via a bidentate interaction. virginia.edu
His61 Located on a flexible loop; important for the catalytic step. nih.govresearchgate.net
His92, His186 Involved in the binding of creatine and ATP. nih.govresearchgate.net

Creatine kinase exists in different oligomeric states depending on the isoenzyme and subcellular location. redalyc.org

Cytosolic Isoenzymes: The cytosolic forms of CK exist as dimers. biologists.com These are formed from two types of subunits: M (for muscle) and B (for brain). wikipedia.org This allows for three different dimeric isoenzymes: homodimers CK-MM (predominant in skeletal muscle) and CK-BB (predominant in brain tissue), and the heterodimer CK-MB (a key marker for myocardial tissue). redalyc.orgnih.govwikipedia.org

Mitochondrial Isoenzymes (Mi-CK): The mitochondrial forms are encoded by separate genes and include the ubiquitous (uMtCK) and sarcomeric (sMtCK) types. redalyc.orgbiologists.com A distinctive feature of Mi-CK is its ability to form both dimers and octamers. biologists.compublicationslist.org The octamer is the predominant functional form and is composed of four dimeric pairs. redalyc.orgdrugbank.com This octameric structure is crucial for its function, as it facilitates binding to the mitochondrial inner membrane and coupling with ATP production. acs.orgbiologists.com The transition between the dimeric and octameric states is reversible and may serve as a regulatory mechanism for cellular energy metabolism. redalyc.orgpublicationslist.orgethz.ch

CK IsoenzymeSubunit CompositionTypical LocationOligomeric State
CK-MM M-M homodimerSkeletal Muscle, Myocardium wikipedia.orgDimer
CK-MB M-B heterodimerMyocardium wikipedia.orgDimer
CK-BB B-B homodimerBrain, Smooth Muscle wikipedia.orgDimer
uMtCK / sMtCK Homo-oligomerMitochondria biologists.comDimer and Octamer redalyc.orgbiologists.com

Active Site Architecture and Substrate Binding

Creatine kinase (CK) is a central enzyme in the energy metabolism of cells with high and variable energy requirements, such as those found in skeletal muscle, the heart, and the brain. biovendor.comnih.gov It catalyzes the reversible transfer of a phosphoryl group from phosphocreatine (PCr) to adenosine diphosphate (ADP), thereby regenerating adenosine triphosphate (ATP). biovendor.com This function is critical for maintaining energy balance at sites of significant energy consumption. redalyc.org

Cytosolic Isoforms: MM-CK, BB-CK, MB-CK

The cytosolic forms of creatine kinase are dimers composed of two types of subunits: M (for muscle) and B (for brain). wikipedia.org These subunits combine to form three distinct isoenzymes:

MM-CK: This is the predominant isoform in skeletal muscle, accounting for approximately 98% of the total cytosolic CK activity in this tissue. biovendor.comwikipedia.org

BB-CK: This isoform is primarily found in the brain and smooth muscle. redalyc.orgwikipedia.org

MB-CK: A heterodimer of the M and B subunits, this isoform is most abundant in cardiac muscle, where it constitutes 25-30% of the cytosolic CK, with MM-CK making up the remaining 70%. biovendor.comwikipedia.org

The tissue-specific expression of these isoenzymes allows for tailored energy regulation according to the metabolic needs of different cell types. publicationslist.org

IsoformPrimary Tissue Location(s)Subunit Composition
MM-CK Skeletal Muscle, Cardiac MuscleTwo M subunits
BB-CK Brain, Smooth MuscleTwo B subunits
MB-CK Cardiac MuscleOne M subunit, one B subunit

Mitochondrial Creatine Kinase (Mi-CK)

In addition to the cytosolic isoforms, there are two forms of mitochondrial creatine kinase (Mi-CK), which are encoded by separate genes: the ubiquitous Mi-CK (uMi-CK) and the sarcomeric Mi-CK (sMi-CK). wikipedia.org Mi-CK is located in the mitochondrial intermembrane space and is functionally coupled to ATP production through oxidative phosphorylation. researchgate.netpublicationslist.org It catalyzes the formation of phosphocreatine from mitochondrial ATP, which is then shuttled to the cytosol. wikipedia.org The functional unit of Mi-CK is typically an octamer, which can bind to and cross-link mitochondrial membranes, playing a structural role in addition to its enzymatic function. biovendor.compublicationslist.org

This compartmentalization of CK isoforms creates a "phosphocreatine shuttle" or circuit. wikipedia.orgnih.gov This system facilitates the efficient transport of high-energy phosphates from the mitochondria (the site of production) to the cytosol (the site of utilization), overcoming the diffusion limitations of ADP and ATP. nih.gov

Association with Cellular Structures (e.g., M-line)

A significant portion of MM-CK is not freely diffusible in the cytosol but is instead specifically bound to cellular structures, most notably the M-line of the sarcomere in muscle cells. oup.comphysiology.org The M-line is a complex protein network in the middle of the sarcomere that is crucial for maintaining the structural integrity of the thick filaments (myosin). oup.comphysiology.org The binding of MM-CK to the M-line is mediated by specific lysine (B10760008) residues on the enzyme and positions it to regenerate ATP directly at the site of its consumption by the myosin ATPase during muscle contraction. researchgate.netnih.gov This colocalization ensures a rapid and efficient supply of energy for muscle function. physiology.org Research has shown that the M-line-bound MM-CK is functionally coupled to the myofibrillar ATPase. nih.gov

Kinetic Properties and Regulation of Creatine Kinase Activity

The activity of creatine kinase is finely tuned by the concentrations of its substrates and products, as well as by other metabolic signals, ensuring that the rate of ATP regeneration matches the cellular energy demand.

Reaction Kinetics and Equilibrium Dynamics

The creatine kinase reaction is reversible and operates near equilibrium under most physiological conditions. redalyc.org The reaction is as follows:

MgATP + Creatine ↔ Phosphocreatine + MgADP + H+ amegroups.org

The direction of the net flux through the CK reaction is determined by the relative concentrations of the reactants and products. nih.gov During periods of high energy demand, such as intense muscle contraction, the concentration of ADP rises, driving the reaction towards ATP production. wikipedia.org Conversely, during periods of rest and recovery, when mitochondrial ATP production is high, the reaction proceeds in the forward direction to replenish the phosphocreatine stores. wikipedia.org The equilibrium of the CK reaction is also influenced by pH, with a lower pH inhibiting the enzyme. redalyc.org The pseudo-first-order reaction rate constant, k(PCr→ATP), has been measured in human skeletal muscle. physiology.org

Conditionk(PCr→ATP) (s⁻¹)Phosphorus Flux (mM s⁻¹)
Rest (Average) 0.07-
Young Men (Overall Average) 0.07 ± 0.041.85 ± 0.95
Older Men (Overall Average) 0.11 ± 0.062.86 ± 1.62
20% Maximum Voluntary Contraction Increased compared to restIncreased compared to rest

Allosteric Regulation and Modulation by Metabolites

The activity of creatine kinase is subject to allosteric regulation by various metabolites, which provides a mechanism for integrating its function with other metabolic pathways. nih.gov One of the key regulators is the AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. embopress.org Research has indicated that AMPK can phosphorylate MM-CK, suggesting a direct link between these two energy-regulating systems. embopress.org

Furthermore, the activity of AMPK itself appears to be modulated by the phosphocreatine to creatine ratio (PCr:Cr). embopress.org Specifically, phosphocreatine has been shown to inhibit AMPK, while creatine antagonizes this inhibition. embopress.org This suggests that AMPK is sensitive to the PCr:Cr ratio, which, similar to the ATP:AMP ratio, serves as an indicator of the cell's energetic state. embopress.org However, other studies have presented evidence against the direct regulation of AMPK by phosphocreatine, suggesting that its role may be more indirect by replenishing ATP. nih.gov The uptake of creatine into muscle cells can be stimulated by insulin, and the creatine transporter can be downregulated by extracellular creatine. publicationslist.org

Post-Translational Modifications and Enzyme Activity

The catalytic activity of Creatine Kinase (CK), the enzyme central to the metabolism of Fosfocreatinine (also known as phosphocreatine), is not solely dependent on substrate and product concentrations. ontosight.ainih.govwikipedia.org Its function is intricately regulated by a variety of post-translational modifications (PTMs). These modifications are crucial for modulating enzyme kinetics, stability, and subcellular localization in response to physiological signals and pathological stressors like oxidative stress. portlandpress.comnih.gov Key PTMs that influence CK activity include phosphorylation, oxidative modifications (such as nitration and carbonylation), and S-glutathionylation. nih.govnih.govosti.gov

Phosphorylation

Reversible protein phosphorylation is a fundamental mechanism for regulating the function of many enzymes, and Creatine Kinase is no exception. capes.gov.br This process can either enhance or inhibit enzyme activity, depending on the specific isoform and the site of phosphorylation.

Research has identified several phosphorylation sites on CK that impact its catalytic function. In cardiac muscle, Protein Kinase C (PKC) phosphorylates the muscle-specific isoform (M-CK) at Serine 128. nih.gov Studies involving the dephosphorylation of M-CK demonstrated a significant change in its kinetics: the forward reaction rate (ATP + Creatine → this compound + ADP) was reduced, while the reverse reaction rate (this compound + ADP → ATP + Creatine) increased. nih.gov This suggests that phosphorylation can shift the enzyme's functional equilibrium.

Furthermore, the AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, phosphorylates and inhibits the muscle-type MM-CK isoform. embopress.org This provides a direct link between the immediate energy buffering system of this compound and the broader cellular response to metabolic stress. embopress.org In studies on wood frogs, which endure whole-body freezing, CK phosphorylation was associated with a 35% increase in enzyme activity, highlighting its role in adapting to energy-stressed states. capes.gov.br Site-directed mutagenesis studies have further pinpointed Serine-199 as a likely regulatory site; mimicking phosphorylation at this position resulted in a 200-fold decrease in the rate of this compound formation. researchgate.net

Research Findings on Creatine Kinase Phosphorylation
CK IsoformPhosphorylation SiteModifying KinaseEffect on Enzyme ActivitySource
Muscle CK (M-CK)Serine 128Protein Kinase C (PKC)Dephosphorylation reduces forward reaction (this compound synthesis) and increases reverse reaction. nih.gov
Muscle CK (MM-CK)Not specifiedAMP-activated protein kinase (AMPK)Inhibits CK activity. embopress.org
Muscle CK (Frog)Not specifiedCaMK or AMPK stimulatedIncreases enzyme activity and substrate affinity. capes.gov.br
CK (General)Serine 199 (mutant study)AMPK (implicated)Phosphorylation at this site is suggested to cause a >200-fold reduction in catalytic rate. researchgate.net

Oxidative Modifications: Nitration and Carbonylation

Creatine Kinase is particularly vulnerable to oxidative damage from reactive oxygen species (ROS) and reactive nitrogen species (RNS). atsjournals.org These modifications, including nitration and carbonylation, can lead to irreversible inactivation of the enzyme and are implicated in the pathophysiology of aging and various diseases. nih.govnih.gov

Nitration: Peroxynitrite, a potent RNS, can induce the nitration of tyrosine residues on CK. oup.comoup.com This modification has been shown to potently inhibit both myofibrillar (MM-CK) and mitochondrial (Mi-CK) isoforms. oup.compublicationslist.org The inactivation is often correlated with the extent of nitration, suggesting that modification of critical tyrosine residues, potentially at or near the active site, disrupts catalytic function. oup.com Increased nitration of CK is observed in conditions like experimental heart failure and in aged skeletal muscle. nih.govoup.comoup.com

Carbonylation: Protein carbonylation, an irreversible oxidative modification, is another mechanism that impairs CK function. Studies have identified CK as a primary target for carbonylation in the brain in Alzheimer's disease, which correlates with reduced enzyme activity. nih.gov Similarly, in aged mouse skeletal muscle, increased carbonylation of CK is associated with a significant loss of function and the formation of protein aggregates. nih.govfrontiersin.org In patients with chronic obstructive pulmonary disease (COPD), the vastus lateralis muscle showed significantly greater CK carbonylation compared to healthy controls. atsjournals.org

Effects of Oxidative Modifications on Creatine Kinase
Modification TypeModifying AgentAffected Isoform(s)Observed ConsequenceAssociated ConditionSource
Nitration (3-Nitrotyrosine)PeroxynitriteMM-CK, Mi-CKPotent, irreversible inactivation of the enzyme.Heart Failure, Aging nih.govoup.comoup.compublicationslist.org
CarbonylationReactive Oxygen Species (ROS)CK-BB, M-CKReduced enzyme activity, protein aggregation.Alzheimer's Disease, Aging, COPD nih.govatsjournals.orgnih.gov

S-Glutathionylation

Under conditions of moderate oxidative stress, CK can undergo a reversible PTM known as S-glutathionylation. portlandpress.com This process involves the formation of a mixed disulfide bond between a reactive cysteine residue on the protein and the antioxidant molecule glutathione (B108866). portlandpress.commdpi.com

For Creatine Kinase, S-glutathionylation specifically targets the highly reactive cysteine residue at the active site (Cys283 in the M-isoform). portlandpress.comosti.gov This modification results in the reversible inactivation of the enzyme. portlandpress.com Unlike the irreversible damage caused by carbonylation or nitration, S-glutathionylation is a dynamic process. The enzyme's activity can be fully restored through deglutathionylation, a reaction that is thermodynamically favored when cellular levels of reduced glutathione (GSH) are sufficient. portlandpress.commdpi.com This PTM is therefore considered a protective mechanism, shielding the critical active-site cysteine from irreversible oxidation while temporarily modulating energy metabolism during events like ischemic injury. portlandpress.com

Other Post-Translational Modifications

Beyond phosphorylation and oxidative changes, other PTMs also regulate CK function and processing.

C-terminal Lysine Cleavage: The muscle-specific MM-CK isoform undergoes a well-characterized modification in the bloodstream. nih.gov The tissue-derived form (termed MMA) has a lysine residue at the C-terminus of each 'M' subunit. ahajournals.org In plasma, the enzyme carboxypeptidase N sequentially cleaves these lysine residues, resulting in the formation of hybrid (MMB) and fully modified (MMC) isoforms. nih.govahajournals.org The changing ratio of these isoforms in the blood is used as an early diagnostic marker for acute myocardial infarction. ahajournals.orgahajournals.org

Acetylation: More recent research has identified acetylation as another regulatory PTM for CK. In models of heart failure, M-CK was found to be hyperacetylated on lysine residues. portlandpress.com This modification was inversely correlated with enzyme activity and is thought to impair the proper formation of the active CK dimer. portlandpress.com Notably, this effect could be reversed in vitro by the deacetylase enzyme Sirtuin 2, which restored M-CK activity, suggesting that acetylation is a dynamic and potentially targetable regulatory mechanism. portlandpress.com

Summary of Other Key PTMs of Creatine Kinase
Modification TypeSite / SubunitModifying Enzyme / ProcessFunctional ConsequenceSource
S-GlutathionylationActive-site Cysteine (Cys283)Oxidative Stress / GlutathioneReversible inactivation of the enzyme; protective role. portlandpress.comosti.gov
C-terminal Lysine CleavageC-terminus of M-subunitsCarboxypeptidase N (in plasma)Alters isoform profile (MMA → MMB → MMC); used for diagnostics. nih.govahajournals.org
AcetylationLysine residues(Deacetylase: Sirtuin 2)Inhibits activity, possibly by impairing dimer formation; reversible. portlandpress.com

Physiological and Biochemical Functions of Phosphocreatine

Role as an Intracellular Energy Buffer

The primary and most well-established function of phosphocreatine (B42189) is to act as a temporal energy buffer. nih.govjscimedcentral.com This role is crucial for the immediate regeneration of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. nih.govhmdb.ca

Rapid Adenosine Diphosphate (B83284) (ADP) Rephosphorylation

The rephosphorylation of ADP using phosphocreatine is an extremely rapid, one-step anaerobic reaction catalyzed by creatine (B1669601) kinase. researchgate.netcalstate.edu This process is significantly faster than other ATP-generating pathways like glycolysis and oxidative phosphorylation, providing the bulk of the energy for the initial 6-8 seconds of maximal muscle contraction. researchgate.net The immediacy of this reaction is critical for powering initial movements and transitions from rest to exercise. researchgate.net An increase in ADP levels signals an energy deficit, which in turn stimulates creatine kinase activity to accelerate ATP production from phosphocreatine. calstate.edu

Key Aspects of Phosphocreatine as an Energy Buffer
FunctionMechanismSignificance
ATP HomeostasisDonates a phosphate (B84403) group to ADP to regenerate ATP via creatine kinase. hmdb.cadrugbank.comMaintains stable intracellular ATP levels during high energy demand. sci-hub.sewikipedia.org
Rapid ADP RephosphorylationA swift, single-step anaerobic reaction catalyzed by creatine kinase. researchgate.netcalstate.eduProvides immediate energy for the onset of intense activity. researchgate.net

Facilitated Diffusion of High-Energy Phosphates

Beyond its role as a temporal buffer, phosphocreatine is also integral to the spatial buffering of energy, a concept often referred to as the phosphocreatine shuttle or circuit. jscimedcentral.combiologists.com This system facilitates the transport of high-energy phosphates from the sites of production (mitochondria) to the sites of utilization (e.g., myofibrils). plos.orgwikipedia.org

Spatial and Temporal Buffering of ATP Concentration

The cell's ability to synthesize phosphocreatine from excess ATP during periods of rest and then use it for rapid ATP regeneration during intense activity provides both a spatial and temporal buffer for ATP concentration. wikipedia.orgwikidoc.org This dual function ensures that energy is not only available immediately when needed but is also efficiently transported to where it is required within the cell. nih.gov This is particularly important in large cells like muscle fibers, where the diffusion of ATP alone may not be sufficient to meet the energy demands of distant cellular compartments. researchgate.net

Inter-Compartmental Energy Transfer

The phosphocreatine shuttle involves different isoforms of creatine kinase located in distinct subcellular compartments. nih.gov Mitochondrial creatine kinase (MtCK) uses ATP produced through oxidative phosphorylation to generate phosphocreatine. nih.govplos.org Phosphocreatine, being a smaller and more mobile molecule than ATP, diffuses across the cytoplasm to the sites of energy consumption. nih.gov Here, cytosolic creatine kinase isoforms catalyze the reverse reaction, transferring the phosphate group from phosphocreatine back to ADP to regenerate ATP locally for processes like muscle contraction. nih.govwikipedia.org The resulting free creatine then diffuses back to the mitochondria to be re-phosphorylated, completing the circuit. wikipedia.org

The Phosphocreatine Shuttle
ComponentLocationFunction
Mitochondrial Creatine Kinase (MtCK)MitochondriaSynthesizes phosphocreatine from ATP and creatine. nih.govplos.org
Phosphocreatine (PCr)CytoplasmDiffuses from mitochondria to sites of energy use. nih.gov
Cytosolic Creatine KinaseSites of ATP utilization (e.g., myofibrils)Regenerates ATP from phosphocreatine and ADP. nih.govwikipedia.org
Creatine (Cr)CytoplasmDiffuses back to the mitochondria to be re-phosphorylated. wikipedia.org

Metabolic Canalization and Microcompartmentation

The efficiency of the phosphocreatine system is further enhanced by the principles of metabolic canalization and cellular microcompartmentation. nih.gov These concepts describe the structural and functional organization of metabolic pathways within the cell to optimize efficiency. nih.gov

Metabolic canalization refers to the direct transfer of intermediates between sequential enzymes in a metabolic pathway without these metabolites equilibrating with the bulk solution of the cytoplasm. researchgate.net This is achieved through the formation of multienzyme complexes. In the context of the phosphocreatine system, creatine kinase isoenzymes are strategically located near ATP-producing and ATP-consuming machinery, creating microcompartments. nih.govresearchgate.net For example, MtCK is functionally coupled to adenine (B156593) nucleotide translocase (ANT) in the inner mitochondrial membrane, allowing for the direct channeling of newly synthesized ATP to MtCK for phosphocreatine production. mdpi.com Similarly, cytosolic creatine kinase isoforms are associated with ATPases at the myofibrils and sarcoplasmic reticulum, ensuring the targeted delivery of regenerated ATP. nih.govresearchgate.net This organization prevents the dissipation of energy and maintains high local ATP/ADP ratios, which is crucial for cellular function. sci-hub.se

Metabolic Organization of the Phosphocreatine System
ConceptDescriptionExample in Phosphocreatine System
Metabolic CanalizationDirect transfer of metabolites between sequential enzymes. researchgate.netChanneling of ATP from ANT to MtCK in mitochondria. mdpi.com
MicrocompartmentationFormation of functional units by the strategic localization of enzymes. nih.govCoupling of creatine kinase with ATPases at myofibrils. nih.govresearchgate.net

Localized Metabolite Concentrations at Enzyme Active Sites

Within the cell, distinct isoforms of creatine kinase are strategically located at sites of high energy production (mitochondria) and consumption (e.g., myofibrils, sarcoplasmic reticulum). nih.govresearchgate.net This specific subcellular compartmentation ensures that the regeneration of ATP from phosphocreatine occurs precisely where it is needed most. regulations.gov For instance, mitochondrial creatine kinase (MtCK) utilizes newly synthesized ATP from oxidative phosphorylation to produce phosphocreatine. publicationslist.org This phosphocreatine then diffuses to cytosolic creatine kinase isoforms located near ATPases, where it is used to regenerate ATP locally. nih.gov This spatial organization prevents a significant drop in the local ATP/ADP ratio, which is crucial for maximal enzyme function. researchgate.net

The advantages of this localized concentration are numerous:

Increased Reaction Velocity: By maintaining a high concentration of phosphocreatine and a low concentration of ADP at the site of ATPases, the creatine kinase reaction is driven strongly in the direction of ATP synthesis. publicationslist.org

Reduced Diffusion Times: Metabolite channeling minimizes the distance that substrates need to travel, which is particularly important for large molecules like ATP and ADP that have restricted diffusion within the crowded cellular environment. einstein.br

Protection from Competing Reactions: Sequestration of intermediates within these microcompartments prevents them from being utilized by other metabolic pathways. publicationslist.org

Structural Organization of Enzymes in Cellular Systems

The structural organization of enzymes into multi-enzyme complexes, or "metabolons," is fundamental to metabolite channeling and the function of the phosphocreatine system. publicationslist.orgpublicationslist.org These complexes facilitate the direct transfer of substrates and products between active sites. publicationslist.org

Creatine kinase isoenzymes are known to associate with other proteins to form these functional microcompartments. researchgate.net For example, mitochondrial creatine kinase forms complexes with proteins of the mitochondrial inner membrane, such as the adenine nucleotide translocase (ANT) and the voltage-dependent anion channel (VDAC). publicationslist.orgmdpi.com This close association allows for the direct channeling of newly synthesized ATP from the mitochondrial matrix to MtCK for the synthesis of phosphocreatine. publicationslist.org

Similarly, cytosolic creatine kinase isoforms are often found associated with ATP-consuming enzymes like myosin ATPase in muscle fibers and ion pumps in the sarcoplasmic reticulum and sarcolemma. einstein.brregulations.gov This structural coupling ensures the immediate re-synthesis of ATP at the site of its hydrolysis, maintaining a high local energy state. researchgate.net This organized structure is essential for the efficient functioning of cells with high energy turnover. nih.gov

Enzyme/ProteinLocationFunction in Phosphocreatine System
Mitochondrial Creatine Kinase (MtCK) Mitochondrial intermembrane spaceSynthesizes phosphocreatine from mitochondrial ATP. publicationslist.org
Adenine Nucleotide Translocase (ANT) Inner mitochondrial membraneTransports ATP from the matrix to the intermembrane space for MtCK. publicationslist.orgmdpi.com
Voltage-Dependent Anion Channel (VDAC) Outer mitochondrial membraneFacilitates the transport of creatine and phosphocreatine across the outer membrane. mdpi.com
Cytosolic Creatine Kinase (e.g., MM-CK) Cytosol, associated with ATPasesRegenerates ATP from phosphocreatine at sites of energy consumption. nih.gov
Myosin ATPase MyofibrilsHydrolyzes ATP to power muscle contraction. einstein.br
Ca2+-ATPase (SERCA) Sarcoplasmic reticulumPumps calcium ions, consuming ATP. einstein.br
Na+/K+-ATPase SarcolemmaMaintains ion gradients across the cell membrane, consuming ATP. einstein.br

Interactions with Other Cellular Bioenergetic Systems

The phosphocreatine system does not operate in isolation but is intricately linked with other major cellular energy-providing pathways, namely glycolysis and oxidative phosphorylation. This integration ensures a robust and adaptable energy supply that can meet the diverse metabolic demands of the cell.

Coupling with Glycolysis and Oxidative Phosphorylation

The phosphocreatine system is functionally coupled to both glycolysis and oxidative phosphorylation to efficiently manage cellular energy flow. researchgate.net In tissues that rely heavily on oxidative metabolism, such as the heart and slow-twitch skeletal muscle, mitochondrial creatine kinase is tightly coupled to oxidative phosphorylation. annualreviews.org It captures the high-energy phosphate from newly synthesized ATP to generate a large pool of phosphocreatine. publicationslist.org This phosphocreatine then acts as an energy shuttle, transporting this energy to the cytosol. nih.gov

In contrast, in tissues with a high glycolytic capacity, like fast-twitch skeletal muscle, cytosolic creatine kinase can be functionally coupled to glycolytic enzymes. publicationslist.org This allows for the rapid regeneration of ATP using phosphocreatine during intense, short-duration activities where glycolysis is the primary source of ATP. researchgate.net The phosphocreatine system, therefore, acts as a bridge between the major ATP-producing pathways and the sites of ATP utilization. rupress.org

Role in Mitochondrial Energy Metabolism

The phosphocreatine system plays a critical role in regulating mitochondrial respiration and energy output. nih.gov The "creatine phosphate shuttle" describes how phosphocreatine facilitates the transfer of high-energy phosphate from the mitochondria to the cytosol. wikipedia.org Within the mitochondria, the mitochondrial creatine kinase (MtCK) reaction, which produces phosphocreatine and ADP, is crucial. nih.gov The locally produced ADP is immediately available to the adenine nucleotide translocase (ANT), which transports it into the mitochondrial matrix in exchange for ATP, thereby stimulating oxidative phosphorylation. mdpi.comannualreviews.org

This system offers several advantages for mitochondrial function:

Efficient Energy Export: Phosphocreatine is a more mobile energy carrier than ATP, allowing for the efficient transport of energy out of the mitochondria. nih.gov

Buffering of Adenine Nucleotides: The shuttle maintains a low and stable concentration of free ADP in the cytosol, which is important for preventing the inhibition of various ATPases. einstein.br

Regulation of Respiration: The production of ADP by MtCK provides a sensitive mechanism for regulating the rate of oxidative phosphorylation to match cellular energy demands. nih.gov

Research has shown that the rate of mitochondrial respiration can be controlled by the local production of ADP by MtCK. nih.gov This highlights the integral role of the phosphocreatine system in orchestrating mitochondrial energy production.

Interplay with Adenylate Kinase (AK) System

The adenylate kinase (AK) system is another important pathway for rapid ATP regeneration, catalyzing the reversible reaction: 2 ADP ↔ ATP + AMP. nih.gov The phosphocreatine and adenylate kinase systems work in concert to maintain cellular energy homeostasis. nih.gov

While the creatine kinase reaction is the primary buffer for ATP during the initial seconds of intense exercise, the adenylate kinase reaction becomes increasingly important as phosphocreatine stores are depleted. nih.gov The two systems are closely linked, with evidence suggesting a functional interaction between them at sites of both energy production and utilization. nih.gov

The production of AMP by the adenylate kinase reaction serves as a critical metabolic signal. AMP is a potent allosteric activator of key glycolytic enzymes, such as phosphofructokinase and phosphorylase, thereby stimulating ATP production from glycolysis. nih.gov Furthermore, AMP activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism that can, in turn, influence the creatine kinase system. embopress.org This interplay ensures a coordinated response to changes in cellular energy status, allowing for both immediate and sustained ATP production. ahajournals.orgbiorxiv.org

Advanced Research Methodologies for Phosphocreatine Studies

Spectroscopic Techniques

Spectroscopic methods are pivotal in the non-invasive study of phosphocreatine (B42189) (PCr), providing insights into its concentration, metabolic flux, and the bioenergetic status of tissues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vitro Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the in vitro analysis of phosphocreatine. nih.gov It allows for the detailed study of molecular structure and the kinetics of enzyme-catalyzed reactions. cambridge.org

Structural Insights and Reaction Monitoring:

13C NMR: The guanidino carbon of creatine (B1669601) exhibits a chemical shift of 0.83 ppm upon phosphorylation to phosphocreatine. This shift, along with a two-bond phosphorus-carbon coupling (2JCP = 3.3 Hz), allows for clear differentiation between the two compounds. scilit.com High-resolution magic angle spinning (HR-MAS) 1H NMR has been used on isolated human skeletal muscle to resolve the signals of creatine and phosphocreatine, providing evidence for their compartmentalization within muscle tissue. nih.gov

31P NMR: This is the most common NMR method for studying phosphorus-containing compounds. nih.gov It can be used to measure the exchange of phosphate (B84403) between phosphocreatine and ATP in the creatine kinase reaction. cam.ac.uk The concentrations of ATP and phosphocreatine determined by NMR are generally in good agreement with those from traditional freeze-extraction methods. scripps.edu

Magnetization Transfer: This specialized NMR technique measures the rates of chemical reactions, such as those catalyzed by creatine kinase, under steady-state conditions. cambridge.org

Key Findings from In Vitro NMR Studies:

The ability to resolve creatine and phosphocreatine signals in isolated muscle samples provides direct evidence for the compartmentalization of these metabolites. nih.gov

In vitro studies have validated the two-site exchange model used in saturation-transfer data analysis for the creatine kinase reaction. cam.ac.uk

The time course of the creatine phosphokinase reaction can be monitored, allowing for the determination of kinetic parameters like the Michaelis constant (Km). scilit.com

Table 1: In Vitro NMR Studies of Phosphocreatine

NMR TechniqueKey ApplicationNotable FindingReference
13C NMRMonitoring creatine phosphokinase reactionDetermined the Km of the reaction to be 15.5 mM. scilit.com
HR-MAS 1H NMRResolving creatine and phosphocreatine signalsProvided direct evidence for compartmentalization in skeletal muscle. nih.gov
31P NMR Saturation TransferMeasuring phosphate exchange in creatine kinase reactionValidated the two-site exchange model for data analysis. cam.ac.uk

Phosphorus-31 Magnetic Resonance Spectroscopy (³¹P-MRS) in Ex Vivo and Animal Models

Phosphorus-31 Magnetic Resonance Spectroscopy (³¹P-MRS) is a non-invasive technique that provides a unique window into cellular energy metabolism in excised tissues and living animals. cambridge.orgnih.gov It allows for the measurement of high-energy phosphates like phosphocreatine (PCr) and adenosine (B11128) triphosphate (ATP), as well as inorganic phosphate (Pi) and intracellular pH. nih.govnih.gov

Applications in Ex Vivo and Animal Studies:

Metabolic Profiling: ³¹P-MRS spectra of tissues like skeletal and smooth muscle reveal the relative concentrations of key metabolites. For instance, vascular smooth muscle shows a lower PCr/ATP ratio (around 1.32) compared to skeletal muscle. nih.gov

Disease Models: The technique is widely used in animal models of cardiac disease to assess myocardial energy status. nih.gov For example, in mice with transverse aortic constriction (a model of heart failure), the myocardial PCr/ATP ratio was found to be significantly lower than in healthy controls. nih.gov

Physiological Challenges: Researchers can monitor metabolic changes in response to stimuli like exercise or ischemia. amegroups.org The first ³¹P spectra from an intact organ were obtained from the excised and superfused muscle of a rat hindlimb. amegroups.org

Technical Considerations:

Localization: Techniques like three-dimensional image-selected in vivo spectroscopy (3D ISIS) are used to acquire signals from specific regions, such as the mouse heart, minimizing contamination from surrounding tissues. nih.gov

Validation: In vivo ³¹P-MRS results are often validated against ex vivo biochemical assays. nih.gov

Table 2: Representative ³¹P-MRS Findings in Animal Models

Animal ModelTissue StudiedKey FindingReference
RatHindlimb Muscle (excised)First demonstration of ³¹P spectra from an intact organ. amegroups.org
RabbitVascular Smooth MuscleObserved a low PCr/ATP ratio of 1.32. nih.gov
Mouse (Transverse Aortic Constriction)MyocardiumMyocardial PCr/ATP ratio was ~25% lower in diseased mice compared to controls. nih.gov

Measurement of Phosphocreatine Recovery Kinetics via MRS

The non-invasive measurement of post-exercise phosphocreatine (PCr) recovery kinetics using ³¹P-MRS is a widely used method to assess skeletal muscle mitochondrial function. nih.govismrm.org The rate of PCr resynthesis after exercise is directly related to the muscle's oxidative capacity. capes.gov.brresearchgate.net

Methodology: The general protocol involves inducing a depletion of PCr through a short bout of exercise. Following the exercise, ³¹P-MRS is used to continuously monitor the concentration of PCr as it returns to its resting level. amegroups.org The recovery time course is often fitted to a monoexponential model, from which a rate constant (kPCr) or a time constant (τPCr, where τ = 1/k) is derived. cdnsciencepub.com

Key Research Findings:

Kinetics Models: While often modeled as a monoexponential process, PCr recovery can exhibit higher-order kinetics, especially after high-intensity exercise. physiology.orgvumc.org This may be due to factors like the heterogeneity of oxidative capacity among muscle fibers and contributions from glycolytic ATP production in the initial recovery phase. physiology.orgvumc.org

Influence of pH: Intracellular acidosis, which can occur after intense exercise, can affect the relationship between the PCr recovery rate and the muscle's maximal oxidative capacity. capes.gov.br Longer PCr recovery times are correlated with more acidic end-of-exercise pH. nih.govfisiologiadelejercicio.com

Contraction Protocol: The type of muscle contraction used to deplete PCr can influence the measured recovery kinetics. Dynamic contractions that allow for reperfusion between contractions may yield a higher value for skeletal muscle oxidative capacity compared to sustained isometric contractions. cdnsciencepub.com

Clinical and Physiological Correlations: PCr recovery kinetics are sensitive to age and disease. Greater age is associated with longer PCr recovery times. nih.govfisiologiadelejercicio.com Various muscle-related diseases also significantly prolong PCr recovery. nih.govfisiologiadelejercicio.com

Table 3: Factors Influencing PCr Recovery Kinetics Measured by MRS

FactorObservationImplicationReference
Exercise IntensityHigher-order (biexponential) recovery kinetics observed after high-intensity exercise.Suggests contributions from both oxidative and glycolytic pathways to PCr resynthesis. physiology.orgvumc.org
End-of-Exercise pHAcidosis is correlated with a slower PCr recovery rate.pH can confound the interpretation of PCr recovery as a pure measure of oxidative capacity. nih.govcapes.gov.brfisiologiadelejercicio.com
Contraction TypeDynamic contractions may result in faster recovery kinetics than sustained isometric contractions.The choice of exercise protocol is a critical methodological consideration. cdnsciencepub.com
AgeOlder individuals tend to have longer PCr recovery times.Reflects an age-related decline in muscle oxidative capacity. nih.govfisiologiadelejercicio.com

Chromatographic and Separation Methods

Chromatographic techniques are essential for the quantitative analysis and purification of phosphocreatine from complex biological samples.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the precise quantification and purity assessment of phosphocreatine (PCr), creatine (Cr), and related adenine (B156593) nucleotides like ATP. scirp.orgnih.gov

Methodological Approaches:

Ion-Pair Reversed-Phase HPLC: This is a common method used to separate highly polar compounds like PCr and Cr on a nonpolar stationary phase (e.g., C18). scirp.orgtandfonline.com The mobile phase contains an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulphate, which forms a neutral complex with the charged analytes, allowing them to be retained and separated on the reversed-phase column. scirp.orgnih.gov

Gradient Elution: To simultaneously measure compounds with different polarities, such as the highly polar PCr and the less polar ATP, gradient elution is often employed. scirp.org This involves changing the composition of the mobile phase during the chromatographic run.

Detection: Due to the lack of a strong chromophore in PCr and Cr, detection is typically performed at low UV wavelengths, such as 206 nm or 210 nm. scirp.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement over HPLC that uses smaller particle sizes in the column, resulting in faster and more efficient separations. This technique has been successfully applied to the rapid quantification of PCr, Cr, ADP, and ATP. researchgate.net

Applications and Findings:

HPLC methods have been developed and validated for the simultaneous determination of PCr and its metabolite Cr, as well as ATP, in biological samples like plasma and red blood cells. scirp.orgscirp.org

The technique is robust and reproducible for analyzing these metabolites in muscle biopsy extracts. tandfonline.com

HPLC is crucial for assessing the purity of synthesized phosphocreatine and its prodrugs. researchgate.net

Table 4: HPLC Methods for Phosphocreatine Analysis

HPLC MethodStationary PhaseKey Mobile Phase ComponentApplicationReference
Ion-Pair Reversed-PhaseC18 (RP-18)Tetrabutylammonium hydrogen sulphateSimultaneous determination of PCr, Cr, and ATP in myocardial tissue. nih.gov
Ion-Pair Reversed-PhaseKromasil C18KH₂PO₄ + Tetrabutylammonium hydrogen sulphatePharmacokinetic studies in rabbit plasma and RBCs. scirp.org
UPLCNot specifiedIon-pair reversed phaseKinetic studies of PCr production in cardiomyocytes. researchgate.net

Mass Spectrometry for Structural Elucidation and Detection

Mass spectrometry (MS) is a highly sensitive and specific analytical technique used for the structural elucidation and detection of phosphocreatine. uba.arcurrenta.de It is often coupled with a separation technique like HPLC (LC-MS) or UPLC to analyze complex mixtures. researchgate.net

Key Features and Applications:

Structural Elucidation: High-resolution mass spectrometry can determine the precise molecular weight of a compound, allowing for the confirmation of its elemental formula. currenta.de Analysis of the fragmentation patterns (MS/MS) provides valuable information about the molecule's structure. currenta.de

High Sensitivity and Specificity: MS-based methods are capable of detecting and quantifying compounds at very low concentrations. uba.ar Techniques like selected reaction monitoring (SRM) provide high specificity for structural identification by monitoring specific parent-to-fragment ion transitions.

Coupling with Chromatography: HPLC-MS/MS is a powerful combination for analyzing phosphocreatine in biological matrices. frontiersin.org The HPLC separates the components of the mixture, which are then ionized and detected by the mass spectrometer. This approach has been used to measure plasma concentrations of phosphocreatine and creatine in pharmacokinetic studies. frontiersin.org

Analysis of Analogs: Hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry has been developed for the analysis of creatine, cyclocreatine, and their phosphorylated forms. nih.gov

Research Findings:

An LC-MS/MS method was developed to measure plasma concentrations of phosphocreatine and its metabolite creatine in pediatric patients. frontiersin.org

High-resolution mass spectrometry confirmed the molecular formula of phosphocyclocreatine (B1195991) as C₅H₁₀N₃O₅P.

HPLC-MS has been used to demonstrate the purity of newly synthesized phosphocreatine. researchgate.net

Table 5: Mass Spectrometry in Phosphocreatine Research

TechniqueApplicationKey Finding/CapabilityReference
HPLC-MS/MSQuantification in plasmaDeveloped a parent-metabolite population pharmacokinetic model for PCr and Cr. frontiersin.org
High-Resolution MSStructural elucidation of phosphocyclocreatineConfirmed molecular formula and weight.
HILIC-MSAnalysis of creatine analogsDeveloped a method for simultaneous analysis of creatine, cyclocreatine, and their phosphorylated forms. nih.gov

Enzymatic Assays in Research Settings

Enzymatic assays are fundamental tools in the study of phosphocreatine, providing quantitative data on the activity of related enzymes and the dynamics of metabolic pathways. These in vitro methods are crucial for understanding the kinetics and regulation of the phosphocreatine system.

Spectrophotometric Measurement of Creatine Kinase Activity

The activity of creatine kinase (CK), the enzyme responsible for the reversible phosphorylation of creatine, is commonly determined in research settings using spectrophotometric assays. creative-enzymes.com This method relies on the principle of coupled enzyme reactions, where the product of the CK reaction becomes a substrate for a subsequent, easily measurable enzymatic reaction. worthington-biochem.com

The measurement can be performed in either the forward (phosphocreatine synthesis) or reverse (ATP synthesis) direction of the CK reaction. creative-enzymes.com

Forward Reaction: The production of phosphocreatine and ADP is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. worthington-biochem.com In this cascade, the ADP produced is used by PK to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Subsequently, LDH catalyzes the reduction of pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the CK activity. worthington-biochem.com

Reverse Reaction: The formation of ATP from phosphocreatine and ADP is coupled to the hexokinase (HK) and glucose-6-phosphate dehydrogenase (G-6-PD) system. creative-enzymes.comabbexa.com Hexokinase uses the newly synthesized ATP to phosphorylate glucose, forming glucose-6-phosphate (G6P). G-6-PD then oxidizes G6P, which is coupled to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm, due to the production of NADPH, reflects the rate of the CK reaction. abbexa.comelabscience.com

These assays are highly sensitive and allow for the continuous monitoring of enzyme activity, providing valuable data on enzyme kinetics and regulation. creative-enzymes.com The choice of assay direction may depend on the specific research question and the physiological context being investigated.

Table 1: Components of Spectrophotometric Assays for Creatine Kinase Activity

Assay Direction Coupled Enzymes Monitored Substance Wavelength Principle
Forward (PCr Synthesis) Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH) worthington-biochem.com NADH 340 nm Measures the rate of NADH oxidation (decrease in absorbance) as ADP is produced. worthington-biochem.com
Reverse (ATP Synthesis) Hexokinase (HK), Glucose-6-Phosphate Dehydrogenase (G-6-PD) creative-enzymes.comabbexa.com NADPH 340 nm Measures the rate of NADPH production (increase in absorbance) as ATP is generated. abbexa.comelabscience.com

Coupled Enzyme Assays for Metabolic Flux Analysis

Coupled enzyme assays are instrumental in analyzing metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. In the context of phosphocreatine, these assays can elucidate the functional coupling between phosphocreatine metabolism and other key energy pathways, such as glycolysis.

Research has shown that phosphocreatine production can be efficiently coupled to glycolytic reactions in the cytosol of cardiac cells. nih.gov By providing a cytosolic fraction containing all glycolytic enzymes and creatine kinase with substrates like glucose, fructose-1,6-bisphosphate, or phosphoenolpyruvate, researchers can study the integrated system. nih.gov In such systems, the depletion of glycolytic substrates to produce lactate is directly linked to the synthesis of phosphocreatine. nih.gov

A key finding from these studies is that the creatine kinase reaction itself is not the rate-limiting step in this coupled process. nih.gov Instead, the continuous removal of ADP by the glycolytic system, while ATP levels remain relatively constant, shifts the creatine kinase equilibrium towards phosphocreatine synthesis. nih.gov This demonstrates a tight integration where glycolysis directly fuels the phosphocreatine pool. Conversely, high initial concentrations of phosphocreatine can inhibit the rate of the coupled glycolytic reactions by decreasing the availability of ADP, highlighting a feedback regulatory mechanism. nih.gov These coupled assay systems are crucial for understanding how metabolic pathways are coordinated to maintain cellular energy homeostasis.

Table 2: Research Findings from Coupled Enzyme Assays

Substrate Observation Conclusion
Fructose-1,6-bisphosphate Molar ratio of phosphocreatine to lactate produced was nearly 2.0. nih.gov Efficient coupling of glycolysis to phosphocreatine synthesis. nih.gov
Phosphoenolpyruvate Molar ratio of phosphocreatine to lactate produced was 1.0. nih.gov Demonstrates stoichiometric coupling at different entry points of the glycolytic pathway. nih.gov
Initial Phosphocreatine (5-15 mM) Significant inhibition of the rate of coupled creatine kinase and glycolytic reactions. nih.gov High phosphocreatine levels can suppress glycolytic flux by limiting ADP availability. nih.gov

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracers are powerful tools for studying the dynamics of metabolic pathways in vivo. By introducing molecules labeled with rare isotopes (either radioactive or stable), researchers can track their fate and quantify the rates of metabolic reactions and pathways.

Use of Radiolabeled and Stable Isotope Tracers

Both radiolabeled and stable isotope tracers have been employed to investigate phosphocreatine metabolism. frontiersin.orgnih.gov Stable isotope tracers, which are non-radioactive, have become increasingly popular due to their safety, allowing for studies in human subjects. nih.govtechnologynetworks.com These tracers can be substrate-specific, such as labeled amino acids, fatty acids, or glucose, to probe the interactions between different metabolic pathways. technologynetworks.comphysoc.org

For phosphocreatine studies, phosphorous-31 magnetic resonance spectroscopy (³¹P-MRS) is a key technique that allows for the non-invasive measurement of phosphorus-containing metabolites, including phosphocreatine and ATP, in living tissue. nih.govamegroups.org While not a tracer method in the traditional sense of introducing a labeled compound, it allows for the tracking of the endogenous phosphorus pools.

More direct tracing can be achieved using labeled compounds. For example, studies have utilized the creatine analogue β-guanidinopropionate (GP) to specifically deplete phosphocreatine and creatine levels in the heart. ahajournals.org While GP itself is not an isotopic tracer, its use in conjunction with ³¹P-MRS allows researchers to probe the functional consequences of a compromised phosphocreatine system. ahajournals.org

The use of stable isotopes, such as deuterium (B1214612) oxide (D₂O or heavy water), offers a flexible approach to simultaneously measure the turnover of multiple substrates, including proteins, lipids, and glucose, over extended periods. nih.gov This provides a more holistic view of metabolic regulation in response to various stimuli. nih.gov

Assessment of Phosphate Turnover and Exchange Rates

A primary application of isotopic methods in phosphocreatine research is the assessment of phosphate turnover and the exchange rates of the creatine kinase reaction. Magnetization transfer (MT) is a ³¹P-MRS technique specifically designed for this purpose. nih.govamegroups.org

The MT technique allows for the quantification of chemical exchange rates between two molecules at equilibrium. In the context of the CK reaction, a frequency-selective radiofrequency pulse is used to "saturate" the signal from the γ-phosphate of ATP. This saturation is then transferred to the phosphate group of phosphocreatine via the CK-catalyzed exchange. By measuring the decrease in the phosphocreatine signal as a function of the saturation time, the unidirectional forward rate constant (k_fwd_) of the CK reaction (PCr → ATP) can be determined. nih.govahajournals.org The metabolic flux through CK can then be calculated by multiplying this rate constant by the concentration of phosphocreatine. ahajournals.org

These measurements provide a dynamic view of cellular energy metabolism that goes beyond static metabolite concentrations. For instance, studies combining post-myocardial infarction models with GP feeding have shown that while both conditions individually reduce phosphocreatine content and CK flux, their effects are additive, leading to a dramatic reduction of over 90% in CK flux. ahajournals.org Such studies are critical for understanding the bioenergetic adaptations and limitations in diseased states like heart failure. ahajournals.org The rate of phosphocreatine recovery after exercise, measured by ³¹P-MRS, is also used as an in vivo index of mitochondrial oxidative capacity. nih.govamegroups.org

Genetic Manipulation and Model Systems Research

Genetic manipulation in various model systems, from cell cultures to whole organisms, has become an indispensable approach for dissecting the role of the phosphocreatine system. These techniques allow for precise alterations to the genes encoding key proteins in creatine metabolism, enabling researchers to study the resulting physiological and pathological consequences.

The development of transgenic animal models has provided significant insights. For example, transgenic mice that lack the enzyme guanidinoacetate N-methyltransferase (GAMT), which is essential for creatine synthesis, exhibit a deficiency in both creatine and phosphocreatine. nih.gov Studies on these mice have revealed that a compromised phosphocreatine system can lead to a reduced inotropic reserve and increased susceptibility to ischemia/reperfusion injury in the heart. nih.gov

Furthermore, knockout models for different creatine kinase isoforms have helped to elucidate the specific roles of the cytosolic and mitochondrial CKs in the "phosphocreatine shuttle." Pathological conditions like cardiac hypertrophy are often associated with changes in the expression patterns of CK isoforms and a decrease in the total creatine pool, which appears to precede contractile dysfunction. nih.gov

Modern genetic engineering tools, such as CRISPR-Cas systems, have revolutionized the ability to perform precise and efficient genome editing. oup.com These technologies allow for the creation of gene knockouts, knock-ins, and even more subtle gene attenuations to fine-tune the expression of metabolic enzymes. dovepress.commdpi.com While much of the application has been in microorganisms for industrial chemical production, the principles are broadly applicable to studying metabolic diseases in more complex organisms. oup.com By integrating these genetic manipulation strategies with computational and systems biology models, researchers can design experiments to test specific hypotheses about the regulation of phosphocreatine metabolism and its role in health and disease. dovepress.comau.dk

Table 3: Examples of Genetic Manipulation in Phosphocreatine Research

Model System Genetic Modification Key Finding Implication
Transgenic Mice Knockout of Guanidinoacetate N-methyltransferase (GAMT) gene. nih.gov Deficiency of creatine and phosphocreatine; reduced inotropic reserve. nih.gov Highlights the importance of the phosphocreatine system for cardiac stress response. nih.gov
Animal models of heart failure Downregulation of creatine transporter and altered CK isoform expression. nih.gov Decrease in phosphocreatine/ATP ratio and CK flux precedes contractile dysfunction. nih.gov Compromise of the phosphocreatine system is an early event in the development of heart failure. nih.gov
Yeast (e.g., S. cerevisiae) CRISPR-Cas9 mediated genome editing. oup.com Enables precise and efficient manipulation of metabolic pathways. oup.com Provides a powerful toolkit for creating model systems to study fundamental aspects of energy metabolism. oup.com

Studies on Creatine Kinase Gene Knockout Models

The generation of gene knockout mice, which lack specific creatine kinase isoenzymes, has been a powerful tool for understanding the physiological function of the phosphocreatine circuit. publicationslist.orgnih.gov By observing the phenotype of mice with a null mutation for a specific CK gene, researchers can deduce the role of that enzyme and the phosphocreatine system in energy metabolism. publicationslist.orgnih.gov

Mice with a knockout of the muscle-type cytosolic CK (M-CK) gene completely lack the M-CK enzyme but maintain relatively normal levels of mitochondrial CK (Mito-CK), ATP, and phosphocreatine in resting muscle. publicationslist.org However, studies on these M-CK knockout mice have demonstrated a key buffering function of the creatine kinase system in muscle. publicationslist.org In mice where the M-CK gene has been knocked out, researchers have observed significant increases in fatigue resistance, which is associated with cellular adaptations that enhance aerobic capacity. researchgate.net

Conversely, models with knockouts of mitochondrial CK (Mito-CK) or a double knockout of both M-CK and Mito-CK have provided further clarity. oup.com In these models, phosphocreatine levels are substantially reduced. oup.com Specifically, Mito-CK knockout mice show a significant reduction in cardiac phosphocreatine levels and exhibit left ventricular hypertrophy and dilatation, highlighting the importance of mitochondrial CK in maintaining cardiac energy homeostasis. oup.com Double M/Mito-CK knockout mice, which have only about 4% of normal CK activity, show similar cardiac phenotypes. oup.com Studies on mice lacking the sarcomeric mitochondrial CK (Scmit-CK) have shown this isoenzyme is crucial for stimulating aerobic respiration. researchgate.net

Table 1: Phenotypes of Creatine Kinase Knockout Mouse Models
Knockout ModelRemaining CK Activity (% of Normal)Key Findings Related to PhosphocreatineObserved PhenotypeReference
M-CK-/- (Muscle Cytosolic)~28%Normal phosphocreatine levels at rest. oup.com Demonstrates the temporal energy buffering role of the CK system. publicationslist.orgIncreased fatigue resistance and aerobic capacity. researchgate.net No significant increase in LV mass. oup.com publicationslist.orgresearchgate.netoup.com
Mito-CK-/- (Mitochondrial)~70%Substantially reduced phosphocreatine levels. oup.com Demonstrates the importance of Mito-CK for energy transport.Significant left ventricular (LV) dilatation and a 73% increase in LV mass. oup.com oup.com
M/Mito-CK-/- (Double Knockout)~4%Substantially reduced phosphocreatine levels. oup.comSignificant LV dilatation and a 64% increase in LV mass. oup.com oup.com

Analysis of Transgenic Animal Models

In contrast to knockout models, transgenic animal models involve the expression of a gene in a tissue where it is not normally found or the overexpression of an existing gene. sci-hub.se This "gain-of-function" approach has been instrumental in confirming the roles of the creatine kinase/phosphocreatine system.

A significant example is the creation of transgenic mice that express the BB-dimer of creatine kinase (CK-B) in the liver, an organ that normally has very low levels of CK activity. publicationslist.orgsci-hub.se When these transgenic mice are fed a diet containing creatine, their liver cells accumulate high levels of phosphocreatine. physiology.org Studies on these animals revealed that during periods of low oxygen stress, such as hypoxia or ischemia, the presence of the phosphocreatine pool buffered ATP levels and regulated intracellular pH. sci-hub.se In transgenic livers perfused under anoxic conditions, the presence of phosphocreatine protected ATP levels from depletion. publicationslist.orgsci-hub.se Similarly, when challenged with a fructose (B13574) load, which typically causes a drop in hepatic ATP, the phosphocreatine in these transgenic livers provided significant protection, maintaining ATP concentrations. publicationslist.orgphysiology.org

Other transgenic models have been developed to explore the effects of elevated creatine levels in tissues like the brain and heart. In a transgenic mouse model of Huntington's disease, dietary creatine supplementation led to increased brain phosphocreatine levels, which was associated with improved survival and delayed brain atrophy. jneurosci.orgnih.gov Another study involved the overexpression of the creatine transporter (CrT) in the heart, leading to supranormal concentrations of myocardial creatine and phosphocreatine. ahajournals.org This model allowed researchers to study the direct physiological effects of increased creatine and phosphocreatine levels in cardiac tissue. ahajournals.org

Table 2: Findings from Transgenic Animal Models
Transgenic ModelGene/Protein ExpressedTissueKey Findings Related to PhosphocreatineReference
CK-B ExpressionBB-dimer of Creatine Kinase (CK-B)LiverAccumulates phosphocreatine (PCr). PCr pool buffers ATP levels and pH during hypoxia/ischemia and protects against fructose-induced ATP depletion. publicationslist.orgsci-hub.sephysiology.org publicationslist.orgsci-hub.sephysiology.org
Huntington's Disease Model (R6/2)Human HD gene (exon 1)BrainDietary creatine supplementation increased brain creatine/phosphocreatine, delayed decreases in N-acetylaspartate, and slowed neurodegeneration. jneurosci.orgnih.gov jneurosci.orgnih.gov
CrT Overexpression (CrT-OE)Creatine Transporter (CrT)HeartResulted in up to a 4-fold increase in intracellular cardiac creatine and phosphocreatine concentrations, leading to cardiac hypertrophy and heart failure. ahajournals.org ahajournals.org

In Vitro Cellular Models for Bioenergetic Investigations

In vitro cellular models offer a controlled environment to dissect the molecular mechanisms of phosphocreatine in cellular bioenergetics, free from the systemic complexities of whole organisms. These models have been crucial for demonstrating the direct effects of creatine and phosphocreatine on cell survival and energy metabolism under various stress conditions. publicationslist.orgplos.org

For instance, studies using cultured primary embryonal hippocampal and cortical cells have investigated the neuroprotective properties of creatine. plos.org When these cells were challenged with excitotoxic agents like glutamate (B1630785) or oxidative stress inducers like hydrogen peroxide (H₂O₂), pretreatment with creatine enhanced the cellular energy charge. plos.org Creatine supplementation was found to antagonize H₂O₂-induced ATP depletion and the excitotoxic response to glutamate, demonstrating that its protective potential is primarily mediated by its impact on cellular energy metabolism. plos.org

In the context of cardiac cells, computational models based on high-resolution electron microscope images of cardiomyocytes have been developed. plos.orgbiorxiv.org These models show that while mitochondria may be distributed heterogeneously, the phosphocreatine shuttle ensures that ATP and ADP concentrations remain uniform throughout the cell. plos.orgbiorxiv.org Phosphocreatine rapidly diffuses from mitochondria to myofibrils, where it is converted back to ATP, ensuring a uniform energy supply for muscle contraction. plos.orgbiorxiv.org This highlights the essential role of the phosphocreatine system in maintaining energy homeostasis despite architectural heterogeneity within the cell. plos.org Similar bioenergetic investigations have been conducted in models of retinitis pigmentosa, where creatine supplementation was shown to protect cone photoreceptors in culture from mitochondrial dysfunction. frontiersin.org

Table 3: Bioenergetic Investigations in In Vitro Models
Cell ModelInvestigative FocusKey FindingsReference
Primary Hippocampal/Cortical NeuronsNeuroprotection against excitotoxicityCreatine/PCr system enhances cellular energy charge and protects against glutamate- and H₂O₂-induced ATP depletion. plos.org plos.org
Computational Cardiomyocyte ModelsSpatial energy distributionThe phosphocreatine shuttle maintains uniform ATP/ADP ratios and energy supply despite heterogeneous mitochondrial distribution. plos.orgbiorxiv.org plos.orgbiorxiv.org
Cone Photoreceptor CulturesNeuroprotection in retinal degenerationCreatine supplementation protects cones from mitochondrial dysfunction, supporting cellular energy production. frontiersin.org frontiersin.org

Novel Synthetic Routes for Research Compounds

The synthesis of phosphocreatine and its analogues is essential for research into the bioenergetics of the creatine kinase system. While early methods were often characterized by low yields and harsh conditions, recent advancements have focused on developing more efficient and specific chemical and enzymatic routes.

Chemical Synthesis Methodologies for Phosphocreatine Analogues

Traditional chemical synthesis of phosphocreatine has faced challenges, including low yields attributed to the low reactivity of guanylating reagents. researchgate.netnih.gov To overcome these drawbacks, novel synthetic routes have been devised to produce phosphocreatine and its prodrugs with higher yields and purity. researchgate.netnih.gov

One advanced method utilizes a new, highly reactive guanylating agent. researchgate.netnih.gov This strategy involves a thiourea (B124793) derivative as the guanylating agent, which is endowed with a t-Boc protecting group on one of the nitrogen atoms of the guanidinic function and a protected phosphate on the other. This reactive compound is then conjugated with a suitable secondary amine (sarcosine derivative). researchgate.netnih.gov The resulting product is first treated under acidic conditions to cleave the protecting groups and yield a phosphocreatine prodrug, such as phosphocreatine ethyl ester. researchgate.net A final enzymatic step is then used to obtain the pure phosphocreatine molecule. researchgate.netnih.gov This combined chemical and enzymatic approach allows for the synthesis of the target molecule in higher yield and purity compared to older methods. nih.gov

The synthesis of phosphinic dipeptide analogues, which can act as transition state analogue inhibitors for enzymes, also represents a significant area of chemical methodology. mdpi.com These syntheses often involve the multi-step preparation of individual building blocks that are combined in a final step, with approaches like phospha-Michael addition or amidoalkylation being employed to construct the C-P-C pseudodipeptide skeleton. mdpi.com

Enzymatic Synthesis Approaches

Enzymatic synthesis offers significant advantages over chemical methods, including milder reaction conditions, high specificity, and improved yields in "one-pot" reactions. mdpi.comgoogle.com The central reaction in the enzymatic synthesis of phosphocreatine is the phosphorylation of creatine by ATP, a reaction catalyzed by the enzyme creatine kinase (CK). google.comgoogle.com

To make the process cost-effective, the ATP used in the reaction must be continuously regenerated. Two primary systems have been developed for this purpose. google.com

Glycolysis-based Regeneration: This system utilizes the glycolytic pathway to regenerate ATP from glucose. It involves a mixture of enzymes including hexokinase, phosphoglucose (B3042753) isomerase, phosphofructokinase, and pyruvate kinase, among others. google.com

Phosphoenolpyruvate (PEP) System: This method uses phosphoenolpyruvate and the enzyme pyruvate kinase to regenerate ATP. Creatine is incubated with creatine phosphokinase and an ATP regeneration system consisting of PEP and pyruvate kinase. google.com

These enzymatic methods allow for the production of phosphocreatine with high yield and purity, avoiding the harsh chemicals and conditions associated with purely chemical routes. google.com Creatine kinase has also been employed for the synthesis of various ATP analogues, demonstrating its versatility as a biocatalyst. mdpi.com

Table 4: Comparison of Enzymatic Synthesis Approaches for Phosphocreatine
Synthesis ApproachKey EnzymesPhosphate Donor for ATP RegenerationDescriptionReference
Method A (Glycolysis)Creatine Kinase, Hexokinase, Pyruvate Kinase, etc.Glucose (via glycolysis)Uses the glycolytic pathway to regenerate ATP from glucose to drive the phosphorylation of creatine. google.com google.com
Method B (PEP System)Creatine Kinase, Pyruvate KinasePhosphoenolpyruvate (PEP)A simpler system where pyruvate kinase transfers a phosphate group from PEP to ADP to regenerate ATP. google.com google.com

Comparative Biochemistry and Evolutionary Aspects of Phosphagen Systems

Occurrence and Distribution Across Biological Kingdoms

The distribution of phosphagen systems across the animal kingdom is not uniform, with different phyla utilizing distinct phosphagens, a pattern that provides insight into the metabolic adaptations and evolutionary history of these organisms.

In all vertebrate organisms, phosphocreatine (B42189) is the sole phosphagen utilized for cellular energy buffering. researchgate.netnih.gov It is found in high concentrations in tissues characterized by significant and variable energy turnover, such as skeletal muscle, the brain, and the myocardium. drugbank.comwikipedia.orgstudysmarter.co.uk The primary function of phosphocreatine in these tissues is to serve as a rapidly mobilizable reserve of high-energy phosphate (B84403) groups to recycle ATP from adenosine (B11128) diphosphate (B83284) (ADP). drugbank.comwikipedia.org This reaction is catalyzed by the enzyme creatine (B1669601) kinase (CK). redalyc.org

This system is critically important for providing immediate energy for short, intense activities, such as the initial 5 to 8 seconds of maximal muscle contraction. wikipedia.org Beyond acting as a temporal energy buffer, the PCr/CK system also functions as a spatial energy buffer, or "phosphocreatine shuttle." jscimedcentral.comnih.gov This shuttle transports energy in the form of phosphocreatine from the sites of ATP production in the mitochondria to the sites of ATP consumption in the cytosol, such as the myofibrils and ion pumps. nih.gov

In contrast to vertebrates, the invertebrate world displays a remarkable diversity of phosphagen systems. researchgate.netnih.gov While some invertebrates utilize phosphocreatine, many employ other guanidino compounds as their primary energy buffer. redalyc.org The most common invertebrate phosphagen is phosphoarginine (PArg), which is synthesized by arginine kinase (AK). researchgate.netoxfordreference.comontosight.ai

Other phosphagens identified in various invertebrate taxa include:

Phosphoglycocyamine

Phosphotaurocyamine

Phospholombricine

Phosphohypotaurocyamine

This diversity is particularly evident in groups such as polychaete worms, which may possess up to six different major phosphagens. biologists.com The distribution of these systems often aligns with phylogenetic lineages; for example, arthropods and nematodes rely exclusively on the phosphoarginine/arginine kinase system. biologists.com

Interestingly, the phosphocreatine/creatine kinase system is also found in many invertebrates, including sponges, certain polychaetes, and echinoderms. biologists.comredalyc.org Its presence is especially notable in the primitive-type spermatozoa of many marine invertebrates, where CK is often the exclusive phosphagen kinase, even if somatic tissues and eggs from the same species utilize other phosphagens. biologists.com

PhosphagenPrimary KinasePredominant Organism Group(s)Reference
PhosphocreatineCreatine Kinase (CK)Vertebrates, some Invertebrates (e.g., Sponges, Echinoderms, Polychaetes) researchgate.netnih.govredalyc.org
PhosphoarginineArginine Kinase (AK)Most Invertebrates (e.g., Arthropods, Molluscs, Nematodes) researchgate.netbiologists.comoxfordreference.comontosight.ai
PhosphoglycocyamineGlycocyamine Kinase (GK)Some Invertebrates (e.g., Polychaetes) researchgate.netbiologists.com
PhosphotaurocyamineTaurocyamine Kinase (TK)Some Invertebrates (e.g., Polychaetes) researchgate.netbiologists.com
PhospholombricineLombricine Kinase (LK)Some Invertebrates (e.g., Oligochaetes, Polychaetes) researchgate.netbiologists.com
PhosphohypotaurocyamineHypotaurocyamine Kinase (HTK)Some Invertebrates (e.g., Sipunculids, Polychaetes) biologists.comoup.com

Phosphagen kinase systems are generally absent in prokaryotes and are rare among unicellular eukaryotes. researchgate.net Their existence has been confirmed in a few protist groups, including the Choanomonada, which are considered the closest living relatives of metazoans. researchgate.net The arginine kinase system, for instance, has been identified in the parasitic protozoan Trypanosoma cruzi. researchgate.net The presence of creatine kinase in sponges, the most ancient, extant multicellular animal group, indicates that the PCr/CK system evolved very early in metazoan history. redalyc.orgnih.gov

Experiments involving the functional expression of phosphagen kinase systems in yeast (Saccharomyces cerevisiae), an organism that naturally lacks them, have demonstrated that these systems can confer enhanced resistance to various environmental stresses that impose a significant energetic demand on the cell. researchgate.netpublicationslist.org

Identification in Invertebrate Organisms

Evolutionary Trajectories of Phosphagen Kinases

The family of phosphagen kinases, which includes creatine kinase and its homologs, represents a highly conserved group of enzymes that share a common evolutionary origin. redalyc.orgoup.com Their evolutionary history is marked by gene duplication and subsequent divergence, leading to a variety of enzymes adapted to specific metabolic niches.

It is widely accepted that all phosphagen kinases evolved from an ancestral arginine kinase (AK) gene via gene duplication and subsequent divergent evolution. redalyc.orgbiologists.com The split between the AK and CK lineages is thought to have occurred very early in the evolution of animals, preceding the divergence of sponges from other metazoans. redalyc.orgnih.gov

The creatine kinase gene family itself underwent further evolution, giving rise to several distinct isoforms through multiple gene duplication events. redalyc.orgnih.gov Phylogenetic analyses show that genes for cytoplasmic, mitochondrial, and flagellar CK isoforms were already present before the evolutionary split between protostomes and deuterostomes. nih.gov In vertebrates, further duplication led to the two principal cytoplasmic isoforms, the muscle (M) and brain (B) types, an event that occurred after the divergence of craniates from protochordates (like tunicates and lancelets). oup.comnih.gov The shared ancestry of these enzymes is underscored by the high degree of sequence homology and the conservation of gene structure, such as the positions of introns, across diverse animal phyla. nih.govnih.gov

The evolution of different phosphagen systems and kinase isoforms reflects an adaptation to the diverse metabolic requirements of different tissues and organisms. researchgate.netcapes.gov.br A key function of these systems is to buffer ATP levels and transport energy in cells with high and fluctuating power demands. nih.govbiorxiv.org The concentration of a specific phosphagen in a tissue often correlates with its metabolic profile; for example, muscles adapted for short, powerful bursts of activity typically have higher phosphagen stores than muscles used for sustained, lower-intensity work. redalyc.org

A significant factor in this adaptation is the thermodynamic poise of the kinase reaction. capes.gov.brbiologists.com The PCr/CK system is characterized by a high equilibrium constant, which allows it to maintain a very high ATP/ADP ratio, a state that is thermodynamically favorable for tissues with the high energy flux seen in vertebrates. nih.govbiologists.com In this sense, phosphocreatine represents a functional improvement over other phosphagens like phosphoarginine. nih.govbiologists.com Conversely, phosphagen systems with lower equilibrium constants, common in invertebrates, may be more effective at buffering ATP under certain physiological stresses, such as intracellular acidosis. nih.govbiologists.com

Another crucial adaptation is the intracellular targeting of CK isoforms to specific subcellular compartments. nih.gov The localization of different isoforms to mitochondria (site of ATP production), myofibrils, and the sarcoplasmic reticulum (sites of ATP consumption) creates efficient "energy circuits" or "shuttles." nih.gov This compartmentalization facilitates the rapid transport of high-energy phosphate from its source to its sink, a mechanism thought to have evolved early to overcome diffusion limitations in large, polarized cells like spermatozoa. capes.gov.brnih.gov

Divergence and Conservation of Creatine Kinase Homologs

Species-Specific Variations in Phosphocreatine Metabolism

The metabolism of phosphocreatine, a critical energy reservoir in tissues with high and fluctuating energy demands, exhibits significant variation across different species. These differences are evident in the expression and localization of creatine kinase (CK) isoforms and in the concentration of phosphocreatine across various tissues. Such variations reflect the diverse evolutionary pressures and physiological requirements of different organisms.

Differences in Creatine Kinase Isoform Expression and Localization

Creatine kinase (CK) is the enzyme responsible for the reversible transfer of a phosphate group between creatine and ATP, forming phosphocreatine and ADP. physiology.org This process is central to maintaining cellular energy homeostasis. mdpi.com Vertebrates express several CK isoforms, primarily categorized as cytosolic and mitochondrial. researchgate.net The cytosolic forms include the muscle-type (MM-CK), the brain-type (BB-CK), and the heterodimeric MB-CK. oup.comrupress.org The mitochondrial forms (MtCK) exist as ubiquitous (u-MtCK) and sarcomeric (s-MtCK) isoenzymes. redalyc.org The expression and localization of these isoforms are highly tissue-specific and vary considerably among species, reflecting functional adaptations.

In mammals and birds, MM-CK is predominantly found in skeletal muscle, where it can bind to the M-line of the myofibrils, creating a microcompartment for efficient energy transfer. oup.com BB-CK is more widely distributed, with high expression in the brain, smooth muscle, and other tissues with high energy turnover. rupress.orgredalyc.org For instance, in the human brain, the expression of the gene for BB-CK (CKB) is approximately twice as high as in chimpanzees and rhesus macaques, suggesting a significant role in supporting the higher metabolic demands of the human brain. nih.gov In contrast, the expression of the muscle-specific CKM gene shows no significant difference among these species. nih.gov

The distribution of CK isoforms can also differ significantly between vertebrates and invertebrates. While CK is the primary phosphagen kinase in vertebrates, many invertebrates utilize other phosphagen kinases, such as arginine kinase (AK). oup.com Some invertebrate groups, like echinoderms, express CK, suggesting an evolutionary transition point. publicationslist.org For example, sea urchin sperm uniquely utilize CK, with a mitochondrial isoform located in the sperm's midpiece and another isoform in the tail, highlighting a specialized role in sperm motility. publicationslist.org

Fish also exhibit unique patterns of CK isoform expression. In trout, a testis- and sperm-specific CK isoform has been identified, indicating a specialized function in reproduction. publicationslist.org Furthermore, the Chinese soft-shelled turtle (Pelodiscus sinensis) shows distinct tissue distribution of its CK isozymes (PSCK-B, PSCK-M, PSCK-S), with PSCK-B being most prominent in the spleen, PSCK-M in the liver, and PSCK-S uniquely expressed in skeletal muscle and spleen, suggesting roles in both energy metabolism and immune response. nih.gov

The evolutionary history of CK isoforms is complex, with evidence suggesting that the mitochondrial CK gene is ancestral. researchgate.netnih.gov Gene duplication events are thought to have given rise to the various cytosolic isoforms. oup.com The differences in isoform expression and their specific subcellular localizations are crucial for their function, allowing for the creation of "energy shuttles" that efficiently transport high-energy phosphates from sites of production (mitochondria) to sites of consumption (e.g., myofibrils, ion pumps). researchgate.net

Table 1: Species-Specific Expression and Localization of Creatine Kinase (CK) Isoforms

Species/GroupIsoformPrimary Tissue/Cell LocalizationKey Findings/Significance
Mammals (general)MM-CKSkeletal and cardiac muscleBinds to the myofibrillar M-line for efficient energy transfer. oup.com
Mammals (general)BB-CKBrain, smooth muscle, retinaAssociated with ion transport pumps. redalyc.org
Humans vs. ChimpanzeesCKB (gene for BB-CK)Cerebral cortex, cerebellumExpression is ~2-fold higher in human brain, suggesting adaptation for higher cognitive function. nih.gov
Sea UrchinSperm-specific CKsSperm head (mitochondrion) and tailRepresents an evolutionary transition point for guanidino kinases. publicationslist.org
Trouts-CK (sperm-CK)Testis and spermatozoaA germ-cell specific protein with enhanced testicular expression. publicationslist.org
Pelodiscus sinensis (Turtle)PSCK-B, PSCK-M, PSCK-SSpleen, liver, myocardium, skeletal muscleDistinct tissue distributions suggest roles in both energy metabolism and immunity. nih.gov

Comparative Analysis of Phosphocreatine Concentrations Across Tissues

The concentration of phosphocreatine varies substantially across different tissues within an organism and between different species, reflecting the tissue's specific energy requirements. Tissues with high and variable energy demands, such as skeletal muscle, heart, and brain, generally maintain high concentrations of phosphocreatine. nih.govresearchgate.net

A comparative study on guinea pigs, mice, and rats revealed that pre-supplementation concentrations of total creatine (creatine + phosphocreatine) were high in the brain, skeletal muscle, and heart muscle (10-22 µmol/g wet weight). nih.govresearchgate.net In contrast, tissues with lower or more stable energy demands, like the liver, kidney, and lung, had significantly lower concentrations (5-8 µmol/g wet weight). nih.govresearchgate.net For example, the phosphocreatine concentration in the brain is approximately 4.5 mM. redalyc.org

Interestingly, the response to creatine supplementation also varies by tissue. Organs with initially low creatine levels showed a high relative increase (260-500%) upon supplementation, whereas organs with high baseline concentrations exhibited a much lower relative increase (15-55%). nih.govresearchgate.net This suggests that tissues like the brain and muscle have a limited capacity for further creatine accumulation. nih.gov

Species-specific differences in creatine metabolism are also evident. For instance, in mammals, the synthesis of creatine is spatially separated, with key enzymes located in the kidney and liver, while muscle tissue produces almost none. researchgate.net In contrast, fish like rainbow trout show strong expression of creatine synthesis enzymes directly within the muscle tissue, indicating a different organizational strategy for the creatine/phosphocreatine system. researchgate.net This suggests a more central metabolic role for muscle in fish compared to mammals. researchgate.net

Furthermore, some species exhibit unique localizations of phosphocreatine. In mice and rats, extraordinarily high concentrations of phosphocreatine and creatine have been found in the extracellular fluid of the seminal vesicles. pnas.org The creatine levels in the seminal fluid of these species were about 100 and 65 times higher than in the blood, respectively, suggesting active secretion and a specialized role in sperm metabolism. pnas.org

The study of different hare species (Lepus timidus and Lepus europaeus) also revealed species-specific differences in creatine metabolism in fibroblasts, with higher levels of creatine, phosphocreatine, and creatinine (B1669602) in L. timidus. biorxiv.org This points to metabolic adaptations even between closely related species. biorxiv.org

Table 2: Comparative Pre-supplementation Total Creatine Concentrations in Tissues of Various Species (µmol/g wet weight)

TissueConcentration Range (µmol/g wet weight)Species Studied
Skeletal Muscle10-22Guinea pigs, mice, rats nih.govresearchgate.net
Heart Muscle10-22Guinea pigs, mice, rats nih.govresearchgate.net
Brain10-22Guinea pigs, mice, rats nih.govresearchgate.net
Liver5-8Guinea pigs, mice, rats nih.govresearchgate.net
Kidney5-8Guinea pigs, mice, rats nih.govresearchgate.net
Lung5-8Guinea pigs, mice, rats nih.govresearchgate.net
Seminal Vesicle Fluid (Creatine)22.8 ± 3.1Mice pnas.org
Seminal Vesicle Fluid (Creatine)13.0 ± 5.3Rats pnas.org

Theoretical and Computational Modeling of Phosphocreatine Systems

Mathematical Models of Phosphocreatine (B42189) Recovery

The recovery of phosphocreatine levels following exercise is a key indicator of mitochondrial function. Mathematical modeling of this recovery process, often monitored in vivo using phosphorus magnetic resonance spectroscopy (³¹P-MRS), has evolved from simple single-exponential descriptions to more complex models that better capture the underlying physiological complexities.

Mono-exponential, Bi-exponential, and Oscillatory Damped Patterns

Initially, the recovery of phosphocreatine after physical exertion was characterized by a mono-exponential pattern . This model, while simple, often provides a reasonable approximation of the recovery kinetics. core.ac.uknih.gov However, more detailed analyses have revealed that this is a specific instance of a more complex behavior. core.ac.uknih.gov

Subsequent research has proposed that a second-order differential equation provides a more accurate description, predicting three distinct recovery patterns:

Bi-exponential: This pattern suggests two distinct phases in the recovery process. A double-exponential model has been shown to more accurately fit PCr recovery data from studies involving maximal exercise. nih.govphysiology.orgresearchgate.net

Oscillatory damped: In this pattern, the phosphocreatine concentration oscillates around its resting value before stabilizing. core.ac.uknih.govcore.ac.uk These oscillations have been observed in human calf muscle post-exercise, with frequencies ranging from 0.002 Hz to 0.025 Hz. core.ac.uk

Critically damped: This represents a transitional state between the bi-exponential and oscillatory patterns. core.ac.uknih.gov

A proposed model based on an electrical circuit analogy, where the PCr store is likened to a capacitor, also supports a double-exponential model for PCr resynthesis. nih.govphysiology.orgresearchgate.net This model was found to provide a significantly better fit for PCr recovery data following maximal exercise compared to a mono-exponential model. nih.govphysiology.org

Table 1: Predicted Phosphocreatine Recovery Patterns

Recovery Pattern Mathematical Description Key Characteristics
Mono-exponential First-order kinetics A single rate of recovery. core.ac.uknih.gov
Bi-exponential Second-order kinetics Two distinct recovery phases, often a fast and a slow component. nih.govphysiology.orgresearchgate.net
Oscillatory Damped Second-order kinetics PCr levels oscillate around the baseline before reaching equilibrium. core.ac.uknih.govcore.ac.uk
Critically Damped Second-order kinetics A non-oscillatory, rapid return to baseline. core.ac.uknih.gov

Correlation with Intracellular pH Dynamics

The choice of the most appropriate recovery pattern model is significantly influenced by intracellular pH. core.ac.uknih.gov Research has demonstrated a clear link between the pattern of PCr recovery and the cytosolic pH at the end of exercise.

Studies involving human subjects have shown that:

Bi-exponential patterns provide a better fit for the data when the intracellular pH is in the range of 6.65–6.85. core.ac.uknih.gov

Oscillatory patterns are more prominent at pH values greater than 6.9. core.ac.uknih.gov The frequency of these oscillations tends to increase as the pH increases. core.ac.uknih.gov

Critically damped solutions generally show a poor improvement in fit compared to the mono-exponential model. core.ac.uknih.gov

During intense exercise, muscle pH can decrease significantly. nih.govphysiology.org For instance, after high-intensity plantar flexion exercise, the minimum pH reached during recovery was lower than after low-intensity exercise. physiology.org In some cases of exhaustive exercise leading to significant muscle acidification, a PCr recovery "overshoot" has been observed, where PCr concentration transiently exceeds its resting level. nih.gov This phenomenon was associated with a more pronounced drop in pH. nih.gov The initial rate of pH decrease during stimulation and the rate of recovery afterward can also be influenced by the availability of phosphocreatine. physiology.org

Table 2: pH-Dependence of Phosphocreatine Recovery Patterns

pH Range Predominant Recovery Pattern
6.65 - 6.85 Bi-exponential core.ac.uknih.gov
> 6.9 Oscillatory Damped core.ac.uknih.gov

Reaction-Diffusion Models for Energy Transfer

To understand how energy is transported from the sites of production (mitochondria) to the sites of utilization (e.g., myofibrils), reaction-diffusion models are employed. These models are crucial for investigating the "phosphocreatine shuttle" hypothesis, which posits that PCr, rather than ATP, is the primary molecule for shuttling high-energy phosphates across the cell. physiology.orgplos.orgnih.govscielo.br

Computational Simulation of High-Energy Phosphate (B84403) Flux

Computational models simulate the flux of high-energy phosphates, like ATP and PCr, between different cellular compartments. plos.org These simulations can predict the relative contribution of PCr and ATP to energy transport. plos.org

One such study, using a multiscale model of the creatine (B1669601) kinase (CK) system in the myocardium, predicted that only about 15% of the transcytosolic energy transport is carried by PCr, which challenges the traditional view of the PCr shuttle's dominance in transport. plos.org Instead, this model suggests that the primary role of the CK system is as a high-capacity temporal energy buffer, maintaining ATP homeostasis and dampening oscillations in mitochondrial metabolism. plos.org The diffusion of PCr itself is not considered a limiting factor for high-energy phosphate transport in healthy resting muscle cells. physiology.orgnih.gov The measured diffusion distance of PCr during its half-life in the CK reaction is significantly greater than the average distance between mitochondria and myofibrils. physiology.orgnih.gov

Integration of Enzyme Kinetics and Spatial Diffusion

These models integrate the kinetics of enzymes like creatine kinase and adenylate kinase with the spatial diffusion of metabolites such as ATP, ADP, PCr, and creatine. plos.orgresearchgate.netplos.org The models account for the different isoforms of creatine kinase located in the mitochondria (Mi-CK) and the cytosol (MM-CK) and their roles in the phosphocreatine shuttle. plos.orgnih.gov

Key findings from these integrated models include:

The permeability of the mitochondrial outer membrane to adenine (B156593) nucleotides influences the contribution of PCr to energy flux. plos.org

Both mitochondrial and cytosolic CK isoforms are essential for a functioning phosphocreatine shuttle. plos.org

In chemically skinned cardiomyocytes, the presence of creatine was shown to decrease the apparent Michaelis constant (Km) for ADP, thereby amplifying the regulatory signal for respiration. physiology.org

Heterogeneous mitochondrial distribution can lead to spatial variations in the concentrations of inorganic phosphate, creatine, and phosphocreatine, but the CK system helps maintain uniform ATP and ADP levels. plos.org

Table 3: Diffusion Coefficients of Key Metabolites in Muscle

Metabolite Diffusion Coefficient (D) Significance
Phosphocreatine (PCr) Anisotropic, with an unbounded D of ~0.69 × 10⁻³ mm²/s along muscle fibers. physiology.orgnih.gov High diffusivity supports its role in energy transport. physiology.orgnih.gov
Creatine (Cr) High diffusivity, similar to PCr. physiology.orgnih.gov Facilitates the phosphocreatine shuttle. physiology.orgnih.gov
ADP Low diffusivity, which can be a limiting factor in energy transfer. nih.gov The PCr shuttle helps overcome this limitation. physiology.orgnih.gov
ATP Higher diffusivity than ADP but lower than PCr and Cr. nih.gov

Integrated Cellular Bioenergetic Models

Integrated models aim to provide a holistic view of cellular bioenergetics by combining mitochondrial function, phosphotransfer networks, and energy consumption. plos.orgnih.govbiologists.com These models consider the cell as a complex system with interconnected enzymatic networks that ensure efficient energy transfer and signaling. biologists.com

These comprehensive models incorporate:

Mitochondrial ATP production: The synthesis of ATP via oxidative phosphorylation. plos.orgresearchgate.net

Phosphotransfer networks: The roles of creatine kinase, adenylate kinase, and glycolysis in distributing high-energy phosphates. biologists.com

ATP consumption: The energy used by ATPases for cellular processes like muscle contraction. plos.orgresearchgate.net

Simulation of Excitation-Contraction-Energetics Coupling

The process of excitation-contraction (EC) coupling, which links an electrical stimulus to mechanical muscle contraction, is energetically expensive, relying heavily on the hydrolysis of adenosine (B11128) triphosphate (ATP). Computational models have been developed to simulate the intricate interplay between electrical excitation, calcium signaling, mechanical force generation, and the metabolic pathways that replenish ATP. easychair.org

Mathematical models of the ventricular myocyte, for instance, have been enhanced to include detailed equations for ATP metabolism, incorporating the roles of both mitochondrial respiration and the phosphocreatine circuit. easychair.orgresearchgate.net These integrated models can simulate the time course of metabolite concentrations, such as ATP and phosphocreatine, during the cardiac cycle. easychair.orgresearchgate.net A key function of the creatine kinase (CK) system highlighted by these simulations is its role as a temporal energy buffer. plos.orgnih.gov By catalyzing the rapid transfer of a phosphoryl group from phosphocreatine to adenosine diphosphate (B83284) (ADP), the CK system helps to maintain ATP homeostasis and dampen oscillations in ATP and ADP concentrations, especially during the high-frequency, high-amplitude pulsations of ATP hydrolysis that occur during muscle contraction. plos.orgnih.gov

Simulations have been used to test the long-standing "phosphocreatine shuttle" hypothesis, which posits that PCr is the primary vehicle for transporting high-energy phosphate from mitochondria to myofibrillar ATPases. plos.orgnih.gov Some computational studies, using a 'sloppy modeling' approach based on multiscale experimental data, have challenged this hypothesis. plos.org One such model predicted that only a small fraction (15±8%) of the energy transport from mitochondria is carried by phosphocreatine, suggesting its role in energy buffering is more significant than its role in energy transport. plos.orgnih.gov Other models, however, analyzing experimental data on oxygen consumption in working hearts, conclude that phosphocreatine flux carries the majority (80-85%) of the energy out of mitochondria to the cytosol, even at maximal workloads. mdpi.com

These models are often described by systems of differential equations that account for the kinetics of coupled cellular ATPase, creatine kinase, and oxidative phosphorylation. nih.gov They have been used to simulate energy balance in muscle cells, demonstrating how the system maintains dynamic homeostasis of ATP in the face of a more than 10-fold range in ATPase demand. nih.gov Furthermore, these models can predict changes in other key metabolites, such as inorganic phosphate (Pi), which is a crucial regulator of mitochondrial respiration. plos.org

Table 1: Predictions from a Computational Model of Myocardial Creatine Kinase Function

This table summarizes key predictions from a 'sloppy modeling' ensemble simulation of the creatine kinase (CK) system in the myocardium, highlighting its roles in energy buffering and transport.

Predicted ParameterValue (mean ± SD)Implication
Contribution of PCr to transcytosolic energy transport15 ± 8%Contradicts the PCr shuttle hypothesis as the primary energy transport mechanism. plos.org
Peak ATP hydrolysis buffered by CK3750 µM·s⁻¹Demonstrates the high capacity of CK for temporal energy buffering. plos.org
Increase in mitochondrial ATP synthesis pulsation with 98% CK inhibitionFrom 215 ± 23 to 566 ± 31 µM·s⁻¹Shows that CK reduces oscillations in mitochondrial metabolism. plos.org
Increase in cytosolic ADP oscillation amplitude with 98% CK inhibitionFrom 77 ± 11 to 146 ± 1 µMIndicates CK's role in maintaining cellular ATP/ADP homeostasis. plos.org

Analysis of Metabolic Networks and Pathways

The phosphocreatine system does not operate in isolation but is deeply embedded within a complex network of metabolic pathways. Computational analysis of these networks provides a framework for understanding how phosphocreatine metabolism is integrated with central energy-producing pathways like glycolysis and oxidative phosphorylation. nih.gov Models of skeletal muscle metabolism represent these pathways as a series of interconnected biochemical reactions among numerous chemical species. nih.gov

Metabolite-metabolite correlation analysis (MMCA) of data from human brain tumors has revealed consistent patterns of metabolic interactions. plos.org In these networks, the total creatine pool (creatine + phosphocreatine) showed positive correlations with lactate (B86563), alanine, and the total choline (B1196258) pool, indicating close coordination with glycolysis and membrane phospholipid metabolism. plos.org Conversely, it was negatively correlated with fatty acids. plos.org Such analyses help to map the functional relationships between different metabolic modules. plos.org

Computational approaches can define and analyze elementary modes within these networks, which represent fundamental, non-decomposable pathways. embl.de This type of analysis applied to glycolysis and the pentose (B10789219) phosphate pathway, for example, can identify all possible functional routes, including futile cycles and alternative pathways that may be active under different physiological conditions. embl.de This systems-level view is crucial for interpreting how perturbations, such as enzyme deficiencies or changes in energy demand, propagate through the metabolic network. embl.de Studies comparing the metabolic pathway potentials in muscles of individuals with work-related myalgia to healthy controls have used analyses of enzyme activities and metabolite concentrations to investigate potential abnormalities in the interconnected network, including high-energy phosphate transfer, glycolysis, and the citric acid cycle. nih.gov

Systems Biology Approaches to Phosphocreatine Regulation

Systems biology offers a powerful interdisciplinary approach to study complex biological phenomena by examining the interconnected network of components as a whole. researchgate.net This perspective is particularly suited for understanding the regulation of phosphocreatine, as its metabolism is not merely the result of a single enzyme's kinetics but emerges from the dynamic interactions among mitochondria, ATP-producing and -consuming processes, and the cytoskeleton. nih.govmdpi.com This approach, sometimes termed Molecular System Bioenergetics, considers how system-level properties like metabolic compartmentation and channeling are central to regulating energy fluxes. nih.govmdpi.com

Network Analysis of Metabolic Interdependencies

The creatine kinase system is a noteworthy mechanism for regulating energy fluxes due to its coordination with a wide array of other proteins and cellular systems. researchgate.net Network analysis reveals that the phosphocreatine system is functionally coupled to both ATP supply and demand. mdpi.com Mitochondrial creatine kinase (mtCK) is coupled to ATP synthase and the adenine nucleotide translocase (ANT) at the inner mitochondrial membrane, allowing for the efficient synthesis of phosphocreatine from newly generated ATP. mdpi.comnih.gov This process is also influenced by the voltage-dependent anion channel (VDAC) in the outer mitochondrial membrane, whose permeability to adenine nucleotides can be restricted by interactions with the cytoskeleton, thereby enhancing the efficiency of phosphocreatine production. nih.gov

In the cytosol, creatine kinase isoenzymes are coupled to ATP-consuming processes, such as myosin-ATPase for muscle contraction and sarcoplasmic reticulum ATPases for calcium pumping. researchgate.netmdpi.com This coupling ensures the rapid, on-site regeneration of ATP from phosphocreatine precisely where it is needed. mdpi.com The phosphocreatine system is also interdependent with other phosphotransfer systems, including adenylate kinase and glycolytic enzymes like pyruvate (B1213749) kinase, which together form a complex and dynamic energy distribution network. researchgate.net These interactions create microcompartments within the cell where the concentrations of metabolites like ADP can differ significantly from the bulk cytosol, allowing for precise local control of metabolic processes. mdpi.com This intricate network of interdependencies enables the separation of energy transfer (via phosphocreatine flux) from metabolic signaling (via cyclic changes in ADP). mdpi.com

Table 2: Key Interacting Components in the Phosphocreatine Metabolic Network

This table outlines the primary proteins and systems that are functionally coupled with the creatine kinase (CK) system, illustrating its central role in cellular energy homeostasis.

Interacting ComponentLocationFunction in the NetworkReference
Mitochondrial Creatine Kinase (mtCK)Mitochondrial Intermembrane SpaceSynthesizes PCr from mitochondrial ATP. mdpi.com
Adenine Nucleotide Translocase (ANT)Inner Mitochondrial MembraneTransports ATP out of the matrix, functionally coupled to mtCK. mdpi.com
Voltage-Dependent Anion Channel (VDAC)Outer Mitochondrial MembraneRegulates diffusion of adenine nucleotides and PCr. researchgate.netnih.gov
Cytosolic Creatine Kinase (e.g., MM-CK)Cytosol (near ATPases)Regenerates ATP locally from PCr at sites of high energy demand. mdpi.com
Myosin-ATPaseMyofibrilsConsumes ATP for muscle contraction; functionally coupled to cytosolic CK. researchgate.net
Glycolytic Enzymes (e.g., Pyruvate Kinase)CytosolPart of an integrated phosphotransfer system with CK. researchgate.net
Adenylate Kinase (AK)Cytosol / MitochondriaWorks in concert with CK to buffer adenine nucleotide levels. researchgate.net

Predictive Modeling of Cellular Responses

A major strength of computational and systems biology models is their ability to predict cellular responses to various stimuli or perturbations. These in silico experiments can generate testable hypotheses and provide insights into the regulation of energy metabolism under different conditions. plos.orgnih.gov For example, predictive models have been used to simulate the metabolic effects of exercise. escholarship.org These simulations suggest that a large, direct activation of all oxidative phosphorylation complexes is required to replicate the experimentally observed kinetics of phosphocreatine during moderate and severe exercise. escholarship.org

Models can also predict how the system responds to chronic adaptations, such as exercise training. nih.gov Interestingly, while training increases mitochondrial content, some models and experiments show a decrease in mitochondrial respiratory sensitivity to ADP. nih.gov By modeling in vivo exercising conditions (i.e., specific creatine-to-phosphocreatine ratios) during in vitro respirometry measurements, researchers can uncover novel regulatory responses that challenge traditional understanding of how exercise improves metabolic control. nih.gov

Future Directions in Phosphocreatine Research

Elucidation of Novel Regulatory Mechanisms

While the fundamental role of creatine (B1669601) kinase in phosphocreatine (B42189) metabolism is well-established, emerging research points towards more complex regulatory networks. A key area of future focus is the interplay between the phosphocreatine system and other cellular energy sensors and signaling pathways.

One such novel mechanism involves the AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. embopress.orgnih.gov Studies have shown that AMPK can inhibit creatine kinase through phosphorylation. embopress.orgnih.gov Conversely, phosphocreatine levels can modulate AMPK activity, with increased phosphocreatine inhibiting AMPK and free creatine counteracting this inhibition. embopress.orgnih.govmdpi.com This reciprocal regulation suggests a sophisticated feedback loop where the immediate energy buffer (phosphocreatine) communicates with a master regulator of long-term energy strategy (AMPK). embopress.orgnih.gov This interaction ensures a coordinated response to fluctuating energy demands, where the phosphocreatine system provides the initial rapid energy supply, and AMPK activation follows to engage more sustained energy production pathways like fatty acid oxidation. embopress.orgnih.gov

Further research is needed to fully understand the nuances of this and other potential regulatory pathways. For instance, the role of phosphocreatine in regulating inflammatory processes in adipose tissue is a new and exciting area of investigation. researchgate.net Uncovering these novel mechanisms will provide a more complete picture of how cells manage their energy economy under various physiological and pathological conditions.

Advanced Techniques for In Situ and In Vivo Measurement of Phosphocreatine Dynamics

The ability to accurately measure phosphocreatine levels and their dynamic changes within living tissues is crucial for understanding its function. For decades, ³¹P magnetic resonance spectroscopy (³¹P-MRS) has been the cornerstone for non-invasively assessing skeletal muscle energetics in vivo. fisiologiadelejercicio.comcdnsciencepub.com This technique allows for the measurement of phosphocreatine recovery kinetics after exercise, providing a valuable index of mitochondrial oxidative capacity. fisiologiadelejercicio.comcdnsciencepub.comamegroups.org

However, traditional ³¹P-MRS has limitations, including low sensitivity and spatial resolution, which can hinder its clinical application. amegroups.org Future research will focus on overcoming these challenges through the development and refinement of advanced measurement techniques.

Recent and Future Advancements in Phosphocreatine Measurement:

TechniqueDescriptionAdvantagesFuture Directions
High-Field ³¹P-MRS (e.g., 7T) Utilizes stronger magnetic fields to improve signal-to-noise ratio and spectral resolution.Enhanced sensitivity and more precise quantification of phosphocreatine and other metabolites. mdpi.comBroader application in clinical research to study subtle metabolic changes in various diseases.
Dynamic ³¹P-MRS with Advanced Ergometers Combines ³¹P-MRS with specialized MR-compatible exercise equipment to monitor metabolic changes during and after precisely controlled muscle contractions. jcu.czAllows for the calculation of metabolic flux and mitochondrial capacity under dynamic conditions. jcu.czStandardization of protocols and development of more sophisticated ergometers for different muscle groups. fisiologiadelejercicio.com
Chemical Exchange Saturation Transfer (CEST) MRI An innovative MRI technique that can rapidly quantify phosphocreatine concentration with high spatial resolution. researchgate.netOffers robust immunity to common MRI interferences and is more cost-effective and widely available than ³¹P-MRS. researchgate.netFurther validation against ³¹P-MRS and application in diagnosing diseases related to altered phosphocreatine metabolism. researchgate.net
Single-Shot ³¹P RARE MRI An imaging method capable of measuring phosphocreatine recovery kinetics in specific, well-defined muscle regions. nih.govProvides precise spatial information, overcoming a key limitation of surface coil ³¹P-MRS. nih.govApplication in studying the heterogeneity of muscle metabolism and the response of individual muscles to exercise and disease. nih.gov

These advanced techniques promise to provide a more detailed and dynamic view of phosphocreatine metabolism, paving the way for new insights into muscle physiology and pathophysiology.

Deeper Understanding of Compartmentation and Microenvironments

The concept of cellular compartmentation is critical for understanding phosphocreatine's function. nih.goveinstein.br The cell is not a homogenous bag of chemicals; instead, metabolites and enzymes are organized into specific microenvironments, which can significantly influence reaction kinetics and metabolic pathways. nih.goveinstein.br

The "phosphocreatine shuttle" hypothesis posits that phosphocreatine is not just a static energy reserve but an active energy transport system. wikidoc.org It facilitates the transfer of high-energy phosphate (B84403) from the mitochondria, where it is produced, to sites of high energy consumption, such as the myofibrils for muscle contraction. wikidoc.orgmdpi.com This transport is thought to be more efficient than the diffusion of ATP itself. nih.gov

Future research will aim to further elucidate the intricacies of this system. This includes:

Investigating the functional coupling of creatine kinase isoenzymes with ATP-producing (mitochondria) and ATP-consuming (ATPases) cellular machinery. nih.govmdpi.com

Mapping the precise subcellular localization of different components of the phosphocreatine system.

Understanding how the structural organization of the cell , including the recently described mitochondrial reticulum, interacts with the phosphocreatine shuttle to ensure efficient energy distribution. publicationslist.org

A deeper understanding of these microenvironments will be crucial for comprehending how disruptions in cellular organization can lead to metabolic diseases.

Exploration of Evolutionary Adaptations in Diverse Organisms

The phosphocreatine system is a key feature of vertebrates, but other high-energy phosphate-buffering systems, known as phosphagen systems, exist throughout the animal kingdom. biologists.comresearchgate.net For example, many invertebrates utilize phosphoarginine instead of phosphocreatine. biologists.com

Comparative and evolutionary studies of these systems can provide valuable insights into the fundamental principles of energy metabolism. Future research in this area will likely focus on:

Tracing the evolutionary origins of the creatine kinase/phosphocreatine system and understanding the selective pressures that led to its adoption in vertebrates. publicationslist.orgbiologists.com

Investigating the expression and function of phosphocreatine circuit genes in different species to understand how this system has been adapted to meet specific metabolic demands. nih.gov For example, studies have shown that genes related to the phosphocreatine circuit are expressed at higher levels in the human brain compared to other primates, suggesting a role in supporting the high energetic cost of human brain evolution. nih.gov

Exploring the diversity of phosphagen systems in different organisms to identify novel bioenergetic strategies.

This evolutionary perspective can highlight the fundamental importance of rapid energy buffering and transport, and may reveal new principles of metabolic regulation.

Development of Phosphocreatine as a Biochemical Tool Compound

Beyond its physiological roles, phosphocreatine is a valuable tool in biochemical research. It serves as an in vitro energy source for ATP-dependent reactions, allowing researchers to study the function of various enzymes and cellular processes in a controlled environment.

Future applications of phosphocreatine as a biochemical tool may include:

Probing the mechanisms of ATP-dependent cellular processes , such as muscle contraction, ion transport, and signal transduction.

Investigating the kinetics and regulation of creatine kinase and other related enzymes.

Developing and testing new therapeutic agents that target energy metabolism.

Use in metabolomic studies as a key indicator of cellular energy status. For example, unbiased metabolomic analysis has identified the creatine phosphagen system as a major mechanosensitive target in pancreatic cancer, fueling invasion and metastasis. nih.gov

The continued use and development of phosphocreatine as a research tool will be instrumental in advancing our understanding of cellular bioenergetics and its role in health and disease.

Q & A

Q. How should researchers address variability in this compound’s batch-to-batch purity during large-scale studies?

  • Methodological Answer :
  • Quality Control (QC) : Implement HPLC-UV/ELSD for every batch; reject batches with purity <95%.
  • Stability Monitoring : Store samples at -80°C with desiccants; test stability at 6-month intervals.
  • Supplier Audits : Certify vendors via ISO 9001 compliance checks.
    Report lot numbers and QC data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.